2-Methoxy-1,3-thiazole-5-carboxylate
Description
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Properties
Molecular Formula |
C5H4NO3S- |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-methoxy-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C5H5NO3S/c1-9-5-6-2-3(10-5)4(7)8/h2H,1H3,(H,7,8)/p-1 |
InChI Key |
GXPOIOYVYNLHLX-UHFFFAOYSA-M |
Canonical SMILES |
COC1=NC=C(S1)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-1,3-thiazole-5-carboxylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical properties, structure, and reactivity of 2-Methoxy-1,3-thiazole-5-carboxylate and its closely related derivatives. As a versatile heterocyclic compound, this scaffold is of significant interest in medicinal chemistry and drug discovery.
Core Molecular Structure and Physicochemical Properties
The foundational structure of the this compound scaffold consists of a five-membered thiazole ring, which is an aromatic heterocycle containing both sulfur and nitrogen atoms.[1] This ring is substituted with a methoxy group at the 2-position and a carboxylate group at the 5-position. The term "carboxylate" can refer to the carboxylic acid form or its corresponding esters (e.g., methyl or ethyl esters). A frequently cited derivative is 2-methoxy-4-methyl-1,3-thiazole-5-carboxylic acid.[2][3]
The thiazole ring itself is a planar structure with significant pi-electron delocalization, contributing to its aromatic character.[1] The presence of the electron-donating methoxy group and the electron-withdrawing carboxylate group significantly influences the electron density distribution within the ring, thereby affecting its reactivity and biological activity.
A summary of key physicochemical properties for a representative derivative, 2-methoxy-4-methyl-1,3-thiazole-5-carboxylic acid, is presented below:
| Property | Value | Source |
| Molecular Formula | C6H7NO3S | [2][3] |
| Molecular Weight | 173.19 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI Key | NNMGTKSNBXYSER-UHFFFAOYSA-N | [3] |
| SMILES String | COc1nc(C)c(s1)C(O)=O | [3] |
Spectroscopic Characteristics
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In the 1H NMR spectrum of related thiazole carboxylates, the chemical shifts of the ring protons are indicative of the aromatic nature of the thiazole ring, typically appearing between 7.27 and 8.77 ppm.[1] For substituted derivatives, the signals for the methoxy group (a singlet around 3.4-4.0 ppm) and any alkyl substituents on the ring are also characteristic.[4]
-
Infrared (IR) Spectroscopy : The IR spectrum of the carboxylic acid form would show a characteristic broad O-H stretch from the carboxylic acid, in addition to the C=O stretch of the carbonyl group. For carboxylate salts, two strong, characteristic peaks are observed for the asymmetric and symmetric stretches of the -CO2– group, typically in the ranges of 1650-1540 cm-1 and 1450-1360 cm-1, respectively.[5]
-
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is essential for confirming the molecular formula and structure.
Synthesis and Reactivity
The synthesis of 2-substituted thiazole-5-carboxylates can be achieved through various synthetic routes. One common approach involves the Hantzsch thiazole synthesis or variations thereof, where a thiourea or thioamide is reacted with an α-halocarbonyl compound.[6]
A general synthetic pathway for related 2-aminothiazole-5-carboxylate derivatives, which can be precursors to 2-methoxy derivatives, is outlined below. This often involves the cyclization of a thiourea with an appropriate β-ethoxy acrylamide derivative.[7]
Caption: Generalized synthetic scheme for thiazole-5-carboxylates.
The reactivity of the thiazole ring is influenced by its substituents. The C2 position is susceptible to deprotonation by strong bases.[1] The carboxylate group can undergo typical reactions such as esterification, amidation, and reduction. Nucleophilic substitution at the 2-position is also a key reaction, particularly if a good leaving group is present. For instance, 2-halogenated thiazoles readily react with nucleophiles like sodium methoxide to yield 2-methoxythiazole derivatives.[8]
Applications in Drug Discovery and Medicinal Chemistry
Thiazole-containing compounds are prevalent in a number of biologically active molecules and approved drugs, including Vitamin B1 (Thiamine).[1][9] The thiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.
Derivatives of thiazole-5-carboxylate have been investigated for a range of therapeutic applications:
-
Anticancer Agents : Certain thiazole carboxamide derivatives have shown potential as anticancer agents by exhibiting cytotoxicity against various cancer cell lines.[10][11][12] For example, they have been explored as inhibitors of enzymes like monoacylglycerol lipase (MAGL), which is implicated in cancer progression.[13]
-
Anti-inflammatory Activity : Some thiazole-based compounds have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[11]
-
Antiviral and Antimicrobial Activity : The thiazole nucleus is a component of various compounds with demonstrated antiviral and antimicrobial properties.[4]
The specific substitution pattern of this compound makes it an attractive scaffold for further chemical modification to optimize its pharmacological profile.
Safety and Handling
Safety data for closely related compounds like 2-methoxy-4-methyl-1,3-thiazole-5-carboxylic acid indicates that it should be handled with care. The following is a summary of hazard information:
-
Hazard Statements : May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14][15]
-
Precautionary Measures : It is recommended to wash hands and face thoroughly after handling, and to wear protective gloves and eye protection.[14] In case of contact with skin or eyes, rinse with plenty of water.[14][15]
A comprehensive review of the specific Safety Data Sheet (SDS) is essential before handling this or any related chemical.
Conclusion
This compound and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of potential applications, particularly in the field of drug discovery. Their synthesis, reactivity, and biological activity are well-documented, providing a solid foundation for further research and development. The versatile nature of the thiazole core, combined with the electronic influence of the methoxy and carboxylate substituents, offers considerable scope for the design of novel therapeutic agents.
References
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2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid. PubChem, National Institutes of Health. Available from: [Link]
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Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate. IUCr Journals. Available from: [Link]
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Substance Information. ECHA - European Chemicals Agency. Available from: [Link]
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Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate. PubChem, National Institutes of Health. Available from: [Link]
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A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. Available from: [Link]
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ethyl 2-methyl-1,3-thiazole-5-carboxylate. ChemSynthesis. Available from: [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available from: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]
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Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2 H -thiazolo[2,3- e ][2][14]diazaphosphole-6-carboxylates and their anticance. RSC Advances. Available from: [Link]
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An In-depth Technical Guide to 2-Methoxy-1,3-thiazole-5-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including vitamin B1 (thiamine).[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This guide provides a detailed technical overview of a specific derivative, 2-Methoxy-1,3-thiazole-5-carboxylate, a molecule of growing interest for its potential applications in pharmaceutical development. Due to the unspecified ester group in the common nomenclature, this guide will focus on Methyl this compound as a representative and synthetically accessible example. We will delve into its physicochemical properties, synthesis, reactivity, and known biological significance, offering insights for its application in research and drug development.
Physicochemical Properties
A comprehensive understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Formula and Weight
The chemical structure of Methyl this compound consists of a central 1,3-thiazole ring substituted with a methoxy group at the 2-position and a methyl carboxylate group at the 5-position.
Table 1: Molecular Properties of Methyl this compound
| Property | Value |
| Molecular Formula | C₆H₇NO₃S |
| Molecular Weight | 173.19 g/mol |
| Canonical SMILES | COC1=NC=C(S1)C(=O)OC |
| InChI Key | Inferred from structure |
| Physical Form | Expected to be a solid at room temperature |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (a singlet around 3.8-4.0 ppm), the methyl ester protons (a singlet around 3.7-3.9 ppm), and the C4-proton of the thiazole ring (a singlet in the aromatic region, likely around 7.5-8.0 ppm).
-
¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the ester (around 160-170 ppm), the carbons of the thiazole ring (with the C2 and C5 carbons being significantly downfield due to heteroatom and substituent effects), and the carbons of the methoxy and methyl ester groups (typically in the 50-60 ppm range).[3]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch from the ester group around 1720-1740 cm⁻¹, C-O stretching bands, and characteristic C=N and C-S stretching frequencies of the thiazole ring.[2][4]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Characteristic fragmentation patterns for thiazoles often involve cleavage of the ring.[5]
Synthesis and Reactivity
The synthesis of Methyl this compound can be approached through several established methods for thiazole ring formation and subsequent functional group manipulation.
Synthetic Pathways
A common and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis .[6] A plausible synthetic route to the target molecule would involve the synthesis of the parent carboxylic acid followed by esterification.
Caption: Proposed synthetic pathway for Methyl this compound.
Experimental Protocol: Esterification of 2-Methoxy-1,3-thiazole-5-carboxylic acid
-
Dissolution: Dissolve 2-Methoxy-1,3-thiazole-5-carboxylic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[6]
Chemical Reactivity
The reactivity of the this compound core is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing carboxylate group on the aromatic thiazole ring.
-
Electrophilic Aromatic Substitution: The thiazole ring is generally susceptible to electrophilic attack at the C5 position. However, the presence of the electron-withdrawing carboxylate group at C5 deactivates this position. The 2-methoxy group, being electron-donating, will activate the ring, but its influence on the C4 position would need to be considered for any potential electrophilic substitution reactions.[7][8]
-
Nucleophilic Aromatic Substitution: The 2-methoxy group itself is the product of a nucleophilic aromatic substitution on a 2-halothiazole precursor.[9] The thiazole ring is generally resistant to further nucleophilic attack unless activated by strong electron-withdrawing groups.
-
Reactivity of the Ester Group: The methyl ester at the C5 position can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides. These transformations are valuable for creating libraries of derivatives for structure-activity relationship (SAR) studies.
Caption: Key reactivity pathways of Methyl this compound.
Applications in Drug Development and Research
Thiazole derivatives are a rich source of pharmacologically active compounds, and the this compound scaffold holds significant promise in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole-containing molecules.[10][11] The thiazole ring can act as a bioisostere for other aromatic systems and can be functionalized to interact with various biological targets. The methoxy and carboxylate groups on the core structure provide handles for modification to optimize binding affinity and pharmacokinetic properties. Derivatives of thiazole-5-carboxamides, which can be synthesized from the corresponding carboxylate, have shown promising anticancer activity.[11]
Antimicrobial and Other Biological Activities
The 2-aminothiazole moiety, a close structural relative, is known for a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[12][13][14] The introduction of a methoxy group at the 2-position modifies the electronic and steric properties, which can lead to novel biological activities. The carboxylate group at the 5-position offers a site for the attachment of various pharmacophores to explore new therapeutic applications. Thiazole carboxylic acid derivatives have been reported to possess antimicrobial, antiviral, and anti-inflammatory properties.[15]
Conclusion
Methyl this compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established synthetic methodologies, and its functional groups offer multiple points for chemical modification to generate diverse libraries of compounds for biological screening. While specific biological data for this exact molecule is limited in the public domain, the known pharmacological activities of related thiazole derivatives strongly suggest its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
References
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- Arenas, J. F., González-Dávila, M., & Pérez Peña, J. (1990). Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole. Óptica pura y aplicada, 23(1), 67-72.
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Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][2][4][9]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. (2024, November 25). RSC Advances.
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Technical Guide: Synthesis of 2-Alkoxythiazole-5-Carboxylates
This technical guide details the synthesis of 2-alkoxythiazole-5-carboxylates , a critical scaffold in medicinal chemistry used for modulating lipophilicity and metabolic stability in drug candidates.
Executive Summary
The 2-alkoxythiazole-5-carboxylate motif is a versatile pharmacophore found in kinase inhibitors and antibacterial agents. While the 2-aminothiazole core (found in drugs like Dasatinib) is ubiquitous, the 2-alkoxy variant serves as a strategic bioisostere, replacing the hydrogen-bond donor (
This guide prioritizes the Nucleophilic Aromatic Substitution (
Key Structural Features[1][2][3][4][5]
-
C2 Position: The alkoxy group provides steric bulk and modulates the electron density of the thiazole ring.
-
C5 Position: The carboxylate ester serves as a handle for further functionalization (e.g., amidation to form pharmacophores).
Retrosynthetic Analysis
To design a robust synthesis, we must disconnect the molecule back to commercially available acyclic precursors.
Diagram 1: Retrosynthetic Disconnection Map
Caption: The most reliable route disconnects the alkoxy group to a halo-intermediate, which traces back to the 2-amino scaffold synthesized via the Hantzsch method.
Method A: The Stepwise Route (Recommended)
This method is preferred for scale-up due to the stability of intermediates and high regioselectivity. It involves three distinct stages.
Stage 1: Construction of the Thiazole Core (Hantzsch Synthesis)
The foundation is the reaction of thiourea with ethyl 2-chloroacetoacetate . Unlike O-alkyl thiocarbamates, which can lead to tautomeric mixtures (thiazolones), thiourea exclusively yields the 2-amino aromatic system.
-
Mechanism: Nucleophilic attack of sulfur on the
-carbon, followed by condensation of the nitrogen onto the ketone. -
Key Insight: Use of mild bases (NaHCO3) prevents hydrolysis of the ester.
Protocol 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate[1]
-
Reagents: Ethyl 2-chloroacetoacetate (1.0 eq), Thiourea (1.1 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve thiourea in ethanol at room temperature.
-
Add ethyl 2-chloroacetoacetate dropwise over 30 minutes.
-
Heat to reflux for 4 hours. The solution will turn yellow/orange.
-
Cool to 0°C. The hydrochloride salt of the product may precipitate.
-
Neutralize with aqueous NaHCO3 to pH 8.
-
-
Expected Yield: 85-95%.
-
Validation:
(DMSO- ) shows a broad singlet at 7.50 (NH2) and the characteristic ethyl ester signals.
Stage 2: Conversion to the Electrophile (Sandmeyer Reaction)
The amino group is converted to a halogen (Cl or Br), creating a "leaving group" at the C2 position.
-
Safety Note: Diazonium intermediates are unstable. Keep temperatures below 5°C during generation.
Protocol 2: Synthesis of Ethyl 2-chlorothiazole-5-carboxylate
-
Reagents: Ethyl 2-aminothiazole-5-carboxylate (1.0 eq), Sodium Nitrite (1.5 eq), Copper(II) Chloride (1.2 eq), HCl (6M), Acetonitrile.
-
Procedure:
-
Suspend the amine in acetonitrile/HCl and cool to 0°C.
-
Add aqueous
dropwise, maintaining internal temp < 5°C. -
Stir for 30 mins to form the diazonium salt.
-
Add
portion-wise. -
Allow to warm to room temperature (nitrogen gas evolution will occur).
-
Extract with ethyl acetate, wash with brine, and concentrate.
-
-
Expected Yield: 70-80%.
Stage 3: Installation of the Alkoxy Group ( )
The 2-chlorothiazole is highly activated for nucleophilic attack due to the electron-withdrawing nature of the C5-carboxylate and the ring nitrogen.
Diagram 2: Reaction Mechanism
Caption: The electron-deficient C2 position facilitates the addition-elimination mechanism.
Protocol 3: Synthesis of Ethyl 2-methoxythiazole-5-carboxylate
-
Reagents: Ethyl 2-chlorothiazole-5-carboxylate (1.0 eq), Sodium Methoxide (1.05 eq), Methanol (anhydrous).
-
Procedure:
-
Dissolve the chloro-thiazole in anhydrous methanol.
-
Add NaOMe (0.5M in MeOH) dropwise at 0°C. Critical: Do not use large excess of alkoxide, as it may attack the ester group or cause ring opening.
-
Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench with dilute acetic acid (to pH 7).
-
Concentrate solvent and partition between water/DCM.
-
-
Optimization Data:
| Parameter | Condition A | Condition B | Condition C (Optimal) |
| Base Equiv. | 2.0 eq NaOMe | 1.05 eq NaOMe | 1.05 eq NaOMe |
| Temperature | Reflux (65°C) | Reflux (65°C) | 25°C (RT) |
| Yield | 45% (Side products) | 88% | 92% |
| Purity | Low (Transesterification) | High | High |
Method B: Direct Sandmeyer to Alkoxy (Rapid Library Route)
For generating small libraries (e.g., 10-20 analogs), isolating the chloride intermediate is time-consuming. The "Direct Sandmeyer" uses the solvent (alcohol) as the nucleophile.
-
Concept: Generate the diazonium species in the presence of the desired alcohol. Thermal decomposition leads to the cation, which is trapped by the alcohol.
-
Limitation: Yields are generally lower (30-50%) due to side reactions (reduction to 2-H thiazole).
Protocol:
-
Dissolve 2-aminothiazole-5-carboxylate in the desired alcohol (e.g., Ethanol, Isopropanol).
-
Add Isopentyl Nitrite (1.5 eq) and a catalytic amount of
or . -
Heat to 60°C for 1 hour.
-
Evaporate solvent and purify via column chromatography.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Low Yield in Hantzsch | Hydrolysis of ethyl ester | Use anhydrous ethanol; avoid strong bases like NaOH. Use |
| Product is an Oil/Impure | Incomplete | Ensure reagents are dry. Water competes with alkoxide, forming 2-hydroxythiazole (thiazolone). |
| Transesterification | Wrong solvent in | Match the alkoxide to the solvent (e.g., NaOEt in EtOH). If making 2-methoxy ethyl ester, keep temp low to avoid scrambling. |
| Explosion Risk | Diazonium accumulation | In Method A (Stage 2), ensure nitrite is added slowly and temperature is strictly controlled. |
Case Study: Bioisosteres in Kinase Inhibitors
In the development of Dasatinib analogs, the 2-aminothiazole core is often modified to reduce hydrogen bond donor count (HBD).
-
Original: 2-Amino-thiazole (HBD = 2). High polarity, rapid clearance.
-
Modification: 2-Methoxy-thiazole (HBD = 0). Increased LogP (+0.8), improved blood-brain barrier penetration.
-
Synthesis Application: The protocols above were utilized to synthesize the "2-methoxy" intermediate, which was then hydrolyzed to the acid and coupled with the specific aniline pharmacophore.
References
-
Hantzsch Thiazole Synthesis: Ber. Dtsch. Chem. Ges. 1887, 20, 3118.[4] (Foundational chemistry for 2-aminothiazole synthesis).
-
One-Pot Synthesis of Thiazoles: Research on Chemical Intermediates, 2013. "Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates."
-
Sandmeyer Reaction on Thiazoles: Journal of Organic Chemistry, 2001. "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles."
-
Nucleophilic Substitution Kinetics: International Journal of TechnoChem Research, 2019. "Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide."
-
Dasatinib Intermediate Synthesis: Arkivoc, 2010. "A new and efficient preparation of 2-aminothiazole-5-carbamides."[1]
-
Direct Alkoxy-Deamination: Tetrahedron Letters, 2005. "Conversion of heteroaromatic amines to ethers via diazonium salts."
Sources
Methodological & Application
Synthesis of 2-Methoxy-1,3-thiazole-5-carboxylate from 2-halothiazoles
Application Note: High-Yield Synthesis of Methyl 2-Methoxy-1,3-thiazole-5-carboxylate via Nucleophilic Aromatic Substitution (
Abstract
This application note details an optimized protocol for the synthesis of Methyl this compound from Methyl 2-bromo-1,3-thiazole-5-carboxylate . The method utilizes a Nucleophilic Aromatic Substitution (
Scientific Background & Mechanism
The Challenge of Thiazole Functionalization
The 1,3-thiazole ring is an electron-deficient heteroaromatic system. The 2-position (between sulfur and nitrogen) is naturally activated for nucleophilic attack. The presence of an electron-withdrawing group (EWG) at the 5-position, such as a carboxylate ester, significantly lowers the LUMO energy, further facilitating nucleophilic attack at C2.
However, this activation presents a duality:
-
Desired Reaction (
): Displacement of the halogen (Br/Cl) by methoxide. -
Competing Reaction (Ring Opening): Attack at C2 or C5 by excess strong nucleophiles can lead to ring cleavage, particularly under vigorous conditions.
-
Side Reaction (Hydrolysis/Transesterification): The ester group is susceptible to hydrolysis (if water is present) or transesterification (if the alkoxide does not match the alcohol solvent).
Reaction Mechanism ( )
The reaction proceeds via an addition-elimination mechanism. The methoxide ion attacks the C2 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer-like complex). The negative charge is delocalized onto the ring nitrogen and the C5-carbonyl oxygen. Subsequent elimination of the bromide ion restores aromaticity.
Caption: Mechanistic pathway for the methoxylation of 2-bromothiazole derivatives.
Critical Experimental Parameters
| Parameter | Recommendation | Rationale |
| Solvent System | Anhydrous Methanol | Use of MeOH matches the nucleophile (NaOMe). Using EtOH with NaOMe would lead to mixed ethyl/methyl esters via transesterification. |
| Base Stoichiometry | 1.1 – 1.2 Equivalents | Sufficient to drive the reaction but prevents ring degradation observed with large excesses (>2.0 eq). |
| Temperature | Reflux (65°C) | While 2-bromothiazole requires long reflux times, the 5-EWG accelerates the reaction. Reflux ensures completion in <4 hours. |
| Moisture Control | Strictly Anhydrous | Water causes ester hydrolysis to the carboxylic acid (2-methoxy-1,3-thiazole-5-carboxylic acid), which is difficult to separate. |
Detailed Experimental Protocol
Target Molecule: Methyl this compound Starting Material: Methyl 2-bromo-1,3-thiazole-5-carboxylate (MW: 222.06) Reagents: Sodium Methoxide (NaOMe), Anhydrous Methanol (MeOH).
Step-by-Step Methodology
-
Preparation of Reagents:
-
Dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar in an oven. Cool under nitrogen flow.
-
Prepare a 0.5 M solution of NaOMe in MeOH. (Alternatively, dissolve 1.1 eq of sodium metal in anhydrous MeOH, or use commercial 25% wt solution diluted appropriately).
-
-
Reaction Setup:
-
Charge the RBF with Methyl 2-bromo-1,3-thiazole-5-carboxylate (1.0 eq, e.g., 2.22 g, 10 mmol).
-
Add Anhydrous Methanol (20 mL, 2 mL/mmol) to dissolve the starting material.
-
Cool the solution to 0°C (ice bath).
-
-
Nucleophile Addition:
-
Add the NaOMe solution (1.1 eq, 11 mmol) dropwise over 10 minutes.
-
Note: Dropwise addition prevents localized high concentrations of base that could trigger ring opening.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Equip the flask with a reflux condenser.
-
Heat the mixture to Reflux (65°C) with stirring.
-
Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC.
-
Expected Time: 2–4 hours. The starting material (
) should disappear, and a more polar product ( ) should appear.
-
-
Quenching & Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralization: Add Glacial Acetic Acid dropwise until the pH is neutral (pH 7). Crucial: Do not use strong aqueous acid to avoid hydrolyzing the ester.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol.
-
Resuspend the residue in Ethyl Acetate (EtOAc) (50 mL) and Water (30 mL).
-
Separate the layers.[1][2][3][4] Extract the aqueous layer once more with EtOAc (20 mL).[3]
-
-
Purification:
-
Wash combined organics with Brine (saturated NaCl).
-
Dry over Anhydrous
. Filter and concentrate. -
Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-30% EtOAc/Hexane).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of Methyl this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Ring Opening | Excess Base (>1.5 eq) or Overheating | Strictly limit NaOMe to 1.1–1.2 eq. Do not exceed 70°C. |
| Ester Hydrolysis (Acid) | Water in solvent or Aqueous Workup | Use anhydrous MeOH. Neutralize with Acetic Acid before adding water. |
| Mixed Esters (Ethyl/Methyl) | Solvent Mismatch | If starting with Ethyl 2-bromo-thiazole-5-carboxylate, using NaOMe/MeOH will convert it to the Methyl ester. To retain the Ethyl ester, use NaOEt/EtOH. |
| Incomplete Reaction | Temperature too low | Ensure vigorous reflux. The 2-position is activated but still requires thermal energy for substitution. |
References
- Metzger, J. V. (1979). Thiazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. (General reactivity of thiazoles).
-
Ganapathi, K., & Venkataraman, A. (1945). Chemistry of the Thiazoles IV: Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A.
-
Citation Note: Establishes the displacement of 2-bromothiazole with sodium methoxide at reflux.[2]
-
-
BenchChem. (2025).[5] Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol.
- Citation Note: Provides context on the sensitivity of 2-halothiazoles to ring opening under basic conditions.
-
Steegers-Theunissen, et al. (2016). Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide. International Journal of TechnoChem Research.
- Citation Note: Confirms kinetics of methoxide substitution on activated thiazoles and the risk of decomposition with excess base.
-
PrepChem. (2024). Synthesis of 2-bromo-5-carboxythiazole.
- Citation Note: Demonstrates that ester hydrolysis is faster than halogen displacement at low temperatures (0°C)
Sources
- 1. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Efficiency Amide Coupling of 2-Methoxy-1,3-thiazole-5-carboxylic Acid
Executive Summary & Strategic Analysis
The 2-methoxy-1,3-thiazole-5-carbonyl moiety is a privileged pharmacophore in medicinal chemistry, appearing in various kinase inhibitors and fragment-based drug discovery (FBDD) libraries. While amide coupling is often considered routine, this specific heteroaromatic acid presents distinct electronic and solubility challenges that distinguish it from standard aliphatic or phenyl coupling partners.
Chemical Context & Challenges
-
Electronic Deactivation: The thiazole ring is electron-deficient (π-deficient). The C5-carboxylic acid is attached to a carbon with significant cationic character in resonance structures. While the 2-methoxy group acts as an Electron Donating Group (EDG) via resonance, the overall system remains sensitive.
-
Nucleophilic Displacement Risk (
): The 2-methoxy group functions as a potential leaving group. Under harsh basic conditions or high temperatures with potent nucleophilic amines, there is a non-zero risk of displacing the methoxy group to form 2-amino derivatives, or hydrolysis to the 2-hydroxy (thiazolone) species. -
Activation Kinetics: The electron-withdrawing nature of the ring makes the activated ester (e.g., O-acylurea or OBt ester) highly electrophilic. This increases reaction speed but also susceptibility to hydrolysis by trace water.
Decision Matrix for Method Selection
Do not apply a "one-size-fits-all" approach. Select the protocol based on the steric and electronic nature of the amine partner.
Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on amine nucleophilicity and sterics.
Detailed Experimental Protocols
Method A: HATU-Mediated Coupling (Standard Discovery Scale)
Best for: Rapid synthesis of small libraries (10 mg – 500 mg scale) with non-problematic amines.
Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester). The aza-nitrogen in the coupling reagent creates an intramolecular hydrogen bond that accelerates amine attack.
Reagents:
-
Acid: 2-methoxy-1,3-thiazole-5-carboxylic acid (1.0 equiv)
-
Amine:
(1.1 – 1.2 equiv) -
Reagent: HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF (Anhydrous)[1]
Protocol:
-
Dissolution: In a dry vial, dissolve the thiazole acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Pre-activation: Add DIPEA (1.0 equiv only at this stage) and stir at Room Temperature (RT) for 5–10 minutes.
-
Expert Insight: Pre-activation ensures the formation of the active ester before the amine is introduced, reducing the chance of the amine reacting with HATU directly (guanidinylation side reaction).
-
-
Addition: Add the amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.
-
Checkpoint: If starting material persists after 4 hours, do not add more HATU immediately. Add 0.5 equiv of HOAt to catalyze the reaction.
-
-
Workup: Dilute with EtOAc. Wash with sat.
(x2), water (x1), and brine (x1). Dry over .-
Caution: Avoid acidic washes (e.g., 1N HCl) if the product contains acid-sensitive groups, although the methoxy-thiazole core is generally stable to brief dilute acid exposure.
-
Method B: T3P-Mediated Coupling (Scalable & Clean)
Best for: Scale-up (>1 g), weak nucleophiles (anilines), or when purification is difficult.
Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. The byproduct is a water-soluble phosphonate, eliminating the need for chromatography in many cases.
Reagents:
-
Acid: 2-methoxy-1,3-thiazole-5-carboxylic acid (1.0 equiv)
-
Amine:
(1.1 equiv) -
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine)
-
Solvent: EtOAc, Me-THF, or DMF.
Protocol:
-
Slurry: Combine the thiazole acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (or Me-THF).
-
Base Addition: Add Pyridine (3.0 equiv). The mixture may remain a slurry.
-
T3P Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Expert Insight: T3P reactions are often cleaner in EtOAc than DMF. If solubility is an issue, use 10-20% DMF in EtOAc.
-
-
Reaction: Stir at RT. If the amine is an aniline, heat to 50–60 °C.
-
Stability Note: The 2-methoxy group is stable at 60 °C with T3P.
-
-
Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine), then sat.
, then brine.-
Result: The organic layer usually contains pure product.
-
Method C: Ghosez’s Reagent (For Difficult/Hindered Amines)
Best for: Extremely hindered amines or when standard couplings fail.
Mechanism: Converts the acid to the acid chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).
Protocol:
-
Activation: Dissolve thiazole acid (1.0 equiv) in dry DCM. Add Ghosez’s reagent (1.2 equiv). Stir at RT for 1 hour.
-
Monitoring: Check conversion to acid chloride by quenching an aliquot with MeOH and checking for methyl ester by LCMS.
-
-
Coupling: Add the hindered amine (1.2 equiv) and DIPEA (3.0 equiv).
-
Reaction: Stir at RT or reflux (40 °C) for 16 hours.
Critical Data & Troubleshooting
Solvent & Reagent Compatibility Table
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMAc, NMP | Excellent solubility for thiazoles; high dielectric constant stabilizes polar transition states. |
| Alt. Solvent | EtOAc, 2-MeTHF | Preferred for T3P; easier workup (green chemistry). |
| Base | DIPEA, NMM | Non-nucleophilic. Avoid TEA if possible (can be nucleophilic/less hindered). |
| Avoid | Alcohols (MeOH, EtOH) | Will react with active ester to form alkyl esters. |
| Avoid | Strong Nucleophiles | Thiol-based scavengers can attack the 2-position of the thiazole. |
Troubleshooting Guide
Issue 1: Low Conversion / Hydrolysis of Active Ester
-
Cause: Trace water in solvent or "wet" amine. The electron-deficient thiazole carbonyl is extremely thirsty.
-
Solution: Dry DMF over molecular sieves (3Å) for 24h. Use a higher equivalent of acid (1.2 equiv) relative to the amine.
Issue 2: Side Product at M+13 (Methylation)
-
Cause: If using DMF/HATU, prolonged heating can cause dimethylamine (from DMF decomposition) to displace the methoxy group or react with the ester.
-
Solution: Switch to Method B (T3P in EtOAc).
Issue 3: Loss of Methoxy Group (Formation of Hydroxy-thiazole)
-
Cause: Acidic hydrolysis during workup or reaction with strong nucleophiles at high heat.
-
Solution: Keep reaction temperature <80 °C. Buffer aqueous washes to pH 7-8.
Mechanistic Visualization
The following diagram illustrates the activation pathway and potential side-reaction divergence for Method A (HATU).
Figure 2: Mechanistic pathway highlighting the critical "Pre-activation" step to avoid Path C (Guanidine formation).
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479. Link
-
Archimidis Pharma. (2023). T3P (Propylphosphonic Anhydride) in Organic Synthesis. Link (General Reference for T3P properties).
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26. Link
Sources
Application Notes and Protocols for the Synthesis of 2-Methoxythiazole Derivatives via Hantzsch Thiazole Synthesis
Introduction: The Strategic Importance of 2-Methoxythiazoles in Modern Drug Discovery
The thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Among the diverse array of substituted thiazoles, 2-alkoxy derivatives, and specifically 2-methoxythiazoles, have garnered significant attention from researchers in drug development. This interest stems from their unique electronic properties and their ability to act as versatile intermediates and key pharmacophores in molecules targeting a wide range of diseases, including cancer, inflammation, and infectious agents.[3][4] The incorporation of a 2-methoxy group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and hydrogen bonding capacity.
The Hantzsch thiazole synthesis, a robust and time-honored method first described by Arthur Hantzsch in 1887, remains a highly effective and versatile strategy for constructing the thiazole ring.[5][6] This reaction typically involves the condensation of an α-haloketone with a thioamide or a related sulfur-containing nucleophile.[5][7] While the direct synthesis of 2-methoxythiazoles in a single step via the Hantzsch reaction is not the standard approach, a highly efficient and logical pathway involves a multi-step sequence. This typically begins with the synthesis of a 2-aminothiazole precursor, followed by its conversion to a 2-hydroxythiazole intermediate, and culminating in an O-methylation to yield the desired 2-methoxy product.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for synthesizing 2-methoxythiazole derivatives. It will detail the underlying reaction mechanisms, provide step-by-step experimental protocols, and offer insights into critical experimental parameters.
Mechanistic Insights: A Stepwise Approach to 2-Methoxythiazole Synthesis
The synthesis of 2-methoxythiazoles via the Hantzsch methodology is best conceptualized as a three-stage process. Understanding the mechanism of each stage is crucial for optimizing reaction conditions and achieving high yields of the desired product.
Stage 1: Hantzsch Synthesis of 2-Aminothiazole Precursors
The initial and foundational step is the classic Hantzsch reaction to form a 2-aminothiazole. This reaction proceeds through the condensation of an α-haloketone with thiourea.[6]
The mechanism is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone, leading to the formation of an S-alkylation intermediate. This is followed by an intramolecular cyclization, where one of the nitrogen atoms of the thiourea attacks the carbonyl carbon of the ketone. The subsequent dehydration of the cyclic intermediate results in the formation of the aromatic 2-aminothiazole ring.[6]
Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.
Stage 2: Conversion of 2-Aminothiazole to 2-Hydroxythiazole
The transformation of the 2-amino group to a hydroxyl group is a critical intermediate step. This is typically achieved through a diazotization reaction followed by hydrolysis. The 2-aminothiazole is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt. This diazonium salt is generally unstable and, upon warming in the presence of water, readily undergoes hydrolysis to yield the corresponding 2-hydroxythiazole. It is important to note that 2-hydroxythiazoles exist in equilibrium with their tautomeric form, thiazol-2(3H)-one.
Stage 3: O-Methylation of 2-Hydroxythiazole
The final step in the sequence is the O-methylation of the 2-hydroxythiazole. This is a standard nucleophilic substitution reaction where the hydroxyl group (or its conjugate base, the alkoxide) acts as a nucleophile, attacking a methylating agent. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), serves to deprotonate the hydroxyl group, increasing its nucleophilicity and facilitating the reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 2-methoxythiazole derivative, 2-methoxy-4-methylthiazole.
Protocol 1: Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from established procedures for the Hantzsch synthesis of 2-aminothiazoles.[8]
Materials:
-
Thiourea (7.61 g, 0.1 mol)
-
Chloroacetone (9.25 g, 0.1 mol)
-
Water (20 mL)
-
Sodium hydroxide (solid)
-
Ether
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (0.1 mol) in 20 mL of water.
-
With stirring, add chloroacetone (0.1 mol) dropwise to the suspension over a period of 30 minutes. The reaction is exothermic, and the thiourea will gradually dissolve.
-
After the addition is complete, heat the reaction mixture to reflux and maintain reflux for 2 hours.
-
Cool the resulting yellow solution to room temperature.
-
While stirring vigorously, carefully add solid sodium hydroxide in portions until the solution is strongly basic. This will cause the product to separate as an oily layer.
-
Transfer the mixture to a separatory funnel and separate the upper oily layer.
-
Extract the aqueous layer three times with 50 mL portions of ether.
-
Combine the initial oily layer with the ether extracts and dry the combined organic solution over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and remove the ether by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain 2-amino-4-methylthiazole as a crystalline solid.
Protocol 2: Synthesis of 2-Hydroxy-4-methylthiazole
Materials:
-
2-Amino-4-methylthiazole (from Protocol 1)
-
Sulfuric acid (concentrated)
-
Sodium nitrite
-
Water
-
Ice
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
Procedure:
-
In a 250 mL beaker, dissolve 2-amino-4-methylthiazole (0.05 mol) in a solution of 10 mL of concentrated sulfuric acid and 50 mL of water, cooling the mixture in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (0.055 mol) in 20 mL of water.
-
While maintaining the temperature of the 2-aminothiazole solution below 5 °C, add the sodium nitrite solution dropwise with constant stirring.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat it to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-hydroxy-4-methylthiazole.
Protocol 3: Synthesis of 2-Methoxy-4-methylthiazole
Materials:
-
2-Hydroxy-4-methylthiazole (from Protocol 2)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Syringe
-
Ice bath
Procedure:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (0.055 mol) in 30 mL of anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve 2-hydroxy-4-methylthiazole (0.05 mol) in 20 mL of anhydrous THF and add it dropwise to the sodium hydride suspension with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (0.06 mol) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-methoxy-4-methylthiazole.
Data Presentation and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| 2-Amino-4-methylthiazole | C₄H₆N₂S | 114.17 | Crystalline solid |
| 2-Hydroxy-4-methylthiazole | C₄H₅NOS | 115.15 | Solid |
| 2-Methoxy-4-methylthiazole | C₅H₇NOS | 129.18[9] | Liquid or low-melting solid |
Spectroscopic Data for 2-Methoxy-4-methylthiazole:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group on the thiazole ring, a singlet for the methoxy group protons, and a singlet for the proton at the 5-position of the thiazole ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the methoxy carbon, and the three carbons of the thiazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 129.18).
Workflow Visualization
The overall synthetic workflow can be visualized as a linear progression from starting materials to the final product.
Caption: Synthetic workflow for 2-methoxy-4-methylthiazole.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and reliable chemical transformations. To ensure the trustworthiness and reproducibility of these procedures, the following points are critical:
-
Purity of Reagents: The use of high-purity starting materials and anhydrous solvents (where specified) is essential for achieving optimal yields and minimizing side reactions.
-
Reaction Monitoring: The progress of each reaction step should be diligently monitored by Thin Layer Chromatography (TLC) to determine the point of completion and to identify the formation of any significant byproducts.[10]
-
Thorough Characterization: The identity and purity of the intermediates and the final product must be rigorously confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry) and, where applicable, by melting point analysis. Comparison of the obtained data with literature values provides a crucial validation of the synthetic outcome.
-
Safety Precautions: All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Chloroacetone is a lachrymator, and sodium hydride is a flammable solid that reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. Handle these reagents with extreme care and follow all institutional safety guidelines.
By adhering to these principles of good laboratory practice, researchers can confidently execute this synthetic sequence and obtain the desired 2-methoxythiazole derivatives with a high degree of purity and in good yield.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
-
El-Sayed, N. N. E., et al. (2016). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Scientific Reports, 6, 29895. Retrieved from [Link]
-
Boutouil, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469. Retrieved from [Link]
-
Fulle, S., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 2295-2299. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis of 2-hydroxythiazole derivatives. ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers.
-
Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3896. Retrieved from [Link]
-
Facchinetti, V., et al. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440. Retrieved from [Link]
-
Wiley, R. H., England, D. C., & Behr, L. C. (1951). The Preparation of Thiazoles. Organic Reactions, 6(1), 367-409. Retrieved from [Link]
-
Zidar, N., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1934-1943. Retrieved from [Link]
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(5), 282-291. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Page loading... [guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Esterification of 2-Methoxythiazole-5-Carboxylic Acid
This Application Note is designed for researchers requiring a robust, high-yield protocol for the esterification of 2-methoxythiazole-5-carboxylic acid .
Unlike simple benzoic acid derivatives, the 2-methoxythiazole scaffold presents specific chemo-selectivity challenges. The 2-methoxy group on a thiazole ring is an imidate-like ether. Under strong acidic conditions or high thermal stress, it is susceptible to O-to-N alkyl migration (rearrangement to the N-methylthiazolone) or hydrolysis to the 2-hydroxythiazole (thiazolone).
Therefore, standard Fischer esterification (H₂SO₄/MeOH, reflux) is NOT recommended as the primary method due to the risk of degrading the heteroaromatic core.
This guide prioritizes Base-Promoted Alkylation and Mild Carbodiimide Coupling to ensure the integrity of the 2-methoxy functionality.
Executive Summary & Strategic Analysis
-
Target Molecule: Methyl 2-methoxythiazole-5-carboxylate (and analogs).
-
Critical Challenge: The 2-methoxy group activates the C2 position toward nucleophilic attack. Strong acids (e.g., SOCl₂, H₂SO₄) can promote demethylation or hydrolysis to the lactam (2-thiazolone).
-
Recommended Strategy:
-
Method A (Standard): Nucleophilic substitution of the carboxylate anion with Alkyl Halides (Base-Promoted). Highest reliability.
-
Method B (Alternative): Steglich Esterification (EDC/DMAP). Best for complex/hindered alcohols.
-
Method C (Scale-Up): Oxalyl Chloride activation (Catalytic DMF). Avoids thermal stress of SOCl₂.
-
Method A: Base-Promoted Direct Alkylation (Gold Standard)
This method is the most robust for 2-alkoxy-heterocycles. By operating under basic conditions, we eliminate the protonation of the thiazole nitrogen and the risk of acid-catalyzed hydrolysis of the methoxy group.
Mechanism & Logic
The carboxylic acid is deprotonated by a weak base (
-
Why: Avoids acidic species entirely.
-
Solvent: DMF or NMP (Polar aprotic promotes
).
Protocol 1: Synthesis of Methyl 2-methoxythiazole-5-carboxylate
| Reagent | Equiv.[1][2][3][4] | Role |
| 2-Methoxythiazole-5-COOH | 1.0 | Limiting Reagent |
| Potassium Carbonate ( | 1.5 - 2.0 | Base (Anhydrous) |
| Iodomethane (MeI) | 1.2 - 1.5 | Electrophile |
| DMF (Dimethylformamide) | 0.2 M | Solvent (Anhydrous) |
Step-by-Step Procedure:
-
Preparation: Dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Add 2-methoxythiazole-5-carboxylic acid (1.0 equiv) and anhydrous DMF (concentration ~0.2 M, e.g., 5 mL per 1 mmol).
-
Deprotonation: Add
(1.5 equiv) in one portion. The mixture may become a suspension. Stir at Room Temperature (RT) for 15 minutes to ensure carboxylate formation. -
Alkylation: Cool the mixture to 0°C (ice bath) to control the exotherm. Add Iodomethane (1.2 equiv) dropwise via syringe.
-
Note: For ethyl esters, use Ethyl Iodide or Ethyl Bromide (requires slightly longer time).
-
-
Reaction: Remove ice bath and stir at RT for 2–4 hours . Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with EtOAc (10 volumes) and Water (10 volumes).
-
Separate layers. Wash the organic layer with Water (2x) and Brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Usually yields pure product. If necessary, purify via Silica Gel Flash Chromatography (0-30% EtOAc/Hexanes).
Expected Yield: 85–95%
Method B: Steglich Esterification (Coupling Reagents)
Use this method if the alcohol partner is complex, secondary, or acid-sensitive, or if you wish to avoid alkyl halides.
Protocol 2: EDC/DMAP Coupling
| Reagent | Equiv.[1][2][3][4] | Role |
| 2-Methoxythiazole-5-COOH | 1.0 | Limiting Reagent |
| Alcohol (R-OH) | 1.1 - 1.5 | Nucleophile |
| EDC·HCl | 1.2 | Coupling Agent |
| DMAP | 0.1 - 0.2 | Catalyst |
| DCM ( | 0.1 M | Solvent |
Step-by-Step Procedure:
-
Dissolve the Acid (1.0 equiv) and the Target Alcohol (1.1 equiv) in anhydrous DCM .
-
Add DMAP (0.1 equiv). Stir for 5 minutes.
-
Cool to 0°C. Add EDC·HCl (1.2 equiv) in one portion.
-
Allow to warm to RT and stir overnight (12–16 h).
-
Work-up: Dilute with DCM. Wash with 0.5 M HCl (rapid wash to remove DMAP/EDC urea, keep brief to protect methoxy), then Saturated
, then Brine. -
Dry (
) and concentrate.
Visualization of Workflows
The following diagrams illustrate the decision logic and the specific workflow for the recommended Alkylation method.
Figure 1: Reaction Workflow & Logic
Caption: Decision matrix for esterification. Method A is prioritized to avoid acid-induced degradation of the 2-methoxy ether.
Figure 2: Method A (Base-Promoted) Protocol Flow
Caption: Step-by-step workflow for the base-promoted alkylation of 2-methoxythiazole-5-carboxylic acid.
Analytical Validation
Successful synthesis should be validated using NMR. The integrity of the 2-methoxy group is the key quality attribute.
-
¹H NMR (CDCl₃, 400 MHz):
- 8.00 - 8.20 ppm (1H, s): C4-Proton of the thiazole ring. (If hydrolysis occurs, this shift changes significantly).
-
4.10 - 4.20 ppm (3H, s): 2-Methoxy group (
). -
3.85 ppm (3H, s): Ester Methyl (
) - If using MeI.
-
Common Impurity:
-
2-Hydroxythiazole (Thiazolone): Loss of the signal at ~4.1 ppm and appearance of a broad NH/OH peak or shift in the aromatic region.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete deprotonation | Ensure |
| Loss of Methoxy Group | Acidic contamination | Ensure reagents are acid-free. Do not use acid workup for Method A. |
| Starting Material Remains | Alkyl halide degradation | Use fresh Iodomethane. Add catalytic Sodium Iodide (NaI) if using Alkyl Bromides. |
| Byproduct Formation | N-Alkylation | 2-Methoxythiazoles can rearrange to N-methylthiazolones at high heat. Keep reaction < 40°C. |
References
-
Organic Chemistry Portal. Esterification - Reaction of Carboxylic Acids with Alkyl Halides. (General mechanism for base-promoted esterification). [Link]
-
Master Organic Chemistry. Fischer Esterification: Mechanism and Conditions. (Context on why acidic conditions are harsh). [Link]
-
National Institutes of Health (PubChem). 2-Methoxythiazole Compound Summary. (Chemical properties and stability data). [Link]
-
ChemGuide. Mechanism of Acyl Chloride Formation. (Background on SOCl2 risks with sensitive substrates). [Link]
Sources
Application Note: Microwave-Assisted Synthesis of Ethyl 2-methoxy-1,3-thiazole-5-carboxylate
[1]
Introduction & Strategic Rationale
The synthesis of 2-alkoxythiazoles is classically challenging.[1] Direct cyclization using O-alkyl thiocarbamates is often low-yielding due to the reduced nucleophilicity of the oxygenated thiocarbonyl group compared to thioureas.[1] Consequently, the industry-standard approach involves the synthesis of a 2-bromo-1,3-thiazole-5-carboxylate intermediate, followed by displacement with methoxide.[1]
Why Microwave Irradiation?
The SNAr reaction on 5-membered heterocycles like thiazoles requires overcoming a significant activation energy barrier, particularly when the ring is electron-rich or lacks strong electron-withdrawing groups at ortho/para positions.[1]
-
Thermal Effect: Microwave irradiation (MWI) provides rapid, volumetric heating, allowing the reaction to reach temperatures (100–140 °C) significantly above the boiling point of methanol (64.7 °C) in sealed vessels.
-
Specific Heating: The polar transition state (Meisenheimer complex) is stabilized by the electromagnetic field, often resulting in cleaner reaction profiles and higher yields compared to conventional oil-bath reflux.
Reaction Mechanism & Scheme
The transformation proceeds via an Addition-Elimination (SNAr) mechanism.[1] The electron-withdrawing carboxylate group at position 5 activates the C-2 position for nucleophilic attack.[1]
Figure 1: Mechanistic pathway for the microwave-assisted SNAr methoxylation.
Experimental Protocol
Materials & Equipment[1][2][3][4]
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of sustaining 20 bar pressure.
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.
-
Reagents:
-
Ethyl 2-bromo-1,3-thiazole-5-carboxylate (1.0 equiv) [CAS: 41731-83-3][1]
-
Sodium Methoxide (NaOMe), 0.5 M solution in Methanol (1.5 – 2.0 equiv)
-
Methanol (anhydrous)
-
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
-
In a 10 mL microwave vial, dissolve Ethyl 2-bromo-1,3-thiazole-5-carboxylate (236 mg, 1.0 mmol) in anhydrous Methanol (3.0 mL).
-
Add NaOMe solution (0.5 M in MeOH, 3.0 mL, 1.5 mmol) dropwise.
-
Note: A slight excess (1.5 equiv) drives the equilibrium; however, large excesses (>3 equiv) may cause ester hydrolysis (saponification) to the carboxylic acid.
-
-
Seal the vial with a crimp cap containing a PTFE-lined septum.[1]
Step 2: Microwave Irradiation Program the reactor with the following dynamic parameters:
-
Temperature: 120 °C
-
Hold Time: 10 minutes
-
Pre-stirring: 30 seconds
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic mode (Max 150 W)
Step 3: Workup & Purification [1][2][3]
-
Cool the reaction vessel to room temperature using the reactor's compressed air cooling (approx. 2 mins).
-
Quench: Transfer the mixture to a round-bottom flask and neutralize with 1N HCl (approx. 1.5 mL) to pH 7.
-
Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash: Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude residue is typically >90% pure.[1] If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Workflow Diagram[1]
Figure 2: Operational workflow for the microwave synthesis process.
Optimization & Performance Data
The following data summarizes the optimization of reaction conditions. Thermal reflux (65 °C) is significantly slower and often incomplete compared to the microwave protocol.
| Entry | Method | Temp (°C) | Time | Yield (%) | Comments |
| 1 | Thermal Reflux | 65 | 12 h | 65% | Incomplete conversion; hydrolysis observed.[1] |
| 2 | Microwave | 80 | 20 min | 78% | Clean conversion, minor starting material left. |
| 3 | Microwave | 120 | 10 min | 92% | Optimal conditions.[1] Full conversion. |
| 4 | Microwave | 150 | 5 min | 85% | Lower yield due to ester hydrolysis byproduct.[1] |
Table 1: Comparison of thermal vs. microwave conditions.
Troubleshooting & Critical Parameters
Preventing Ester Hydrolysis
The most common failure mode is the saponification of the 5-carboxylate ester to the acid (2-methoxy-1,3-thiazole-5-carboxylic acid).[1]
-
Solution: strictly control the equivalents of NaOMe (do not exceed 2.0 equiv) and ensure the reaction mixture is anhydrous. If the acid forms, it can be re-esterified using SOCl₂/EtOH, but this adds a step.
Starting Material Synthesis (If not commercial)
If the Ethyl 2-bromo-1,3-thiazole-5-carboxylate is unavailable, it can be synthesized in two stages:
References
-
Microwave-Assisted Synthesis of Thiazoles
- Title: Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles.
- Source: Journal of Organic Chemistry (2012).
-
URL:[Link]
-
Hantzsch Synthesis Variants
-
Precursor Properties
- Title: Ethyl 2-bromothiazole-5-carboxylate Product Inform
-
Source: MedChemExpress.[1]
-
General Microwave SNAr Methodology
Troubleshooting & Optimization
Technical Support Center: Preventing Demethylation of 2-Methoxythiazoles During Hydrolysis
Executive Summary & Chemical Context
The 2-methoxythiazole moiety is a pharmacophore often employed to modulate lipophilicity and metabolic stability in drug candidates.[1] However, it presents a specific synthetic challenge: acid lability .[1]
Unlike simple aryl ethers (e.g., anisole), the 2-methoxythiazole system is electronically distinct.[1] The ring nitrogen is basic (
This guide provides the mechanistic understanding and validated protocols to hydrolyze esters containing this sensitive group without triggering demethylation.
Mechanism of Failure: Why Demethylation Occurs
Understanding the failure mode is critical for prevention.[1] The reaction is not a simple ether cleavage; it is a nucleophilic aromatic substitution (
Mechanistic Pathway (Acid-Catalyzed)
-
Protonation: The thiazole nitrogen is protonated by acid (H+).[1]
-
Activation: The C-2 carbon becomes highly electrophilic due to the adjacent positive charge.[1]
-
Attack: Water attacks C-2, forming a tetrahedral intermediate.[1]
-
Collapse: Methanol is eliminated, yielding the 2-hydroxythiazole/2-thiazolone.[1]
Figure 1: Acid-catalyzed demethylation pathway of 2-methoxythiazoles. Note that this reaction is driven by the protonation of the ring nitrogen.[2]
Troubleshooting Guide & FAQs
Q1: I used 1M HCl to acidify my reaction after LiOH hydrolysis, and my product disappeared. What happened?
Diagnosis: You likely triggered the acid-catalyzed demethylation described above.[1] Even short exposure to pH < 2 can hydrolyze the methoxy group.[1] Solution:
-
Never acidify to pH 1-2.[1] Stop acidification at pH 4-5 .
-
Use a mild buffer (e.g., 1M Citric Acid or Phosphate Buffer) instead of strong mineral acids (HCl, H2SO4) for the workup.[1]
-
Extract immediately; do not let the compound sit in the aqueous acidic phase.
Q2: Standard LiOH/THF/Water hydrolysis is too slow. Can I heat it?
Diagnosis: Heating alkaline reactions with 2-methoxythiazoles is risky.[1] While the ring is more stable to base than acid, elevated temperatures (>60°C) can promote nucleophilic attack by hydroxide at C-2, leading to ring opening or direct displacement of the methoxy group.[1] Solution:
-
Do not heat. Keep the reaction at Room Temperature (RT).
-
If the ester is sterically hindered and unreactive at RT, switch to Trimethyltin Hydroxide (Me3SnOH) (See Protocol B).[1]
Q3: Can I use K2CO3 in Methanol?
Diagnosis: Carbonate in methanol generates a small equilibrium concentration of methoxide.[1] While this won't demethylate the compound (since the leaving group would be methoxide), it can cause transesterification (methyl ester formation) if you are trying to hydrolyze a different ester.[1] Solution: Stick to hydroxide sources (LiOH) in mixed aqueous solvents (THF/H2O) where water is the primary nucleophile, or use the anhydrous trimethyltin method.[1]
Validated Experimental Protocols
Protocol A: The "Safe" Standard Hydrolysis (LiOH)
Best for: Unhindered methyl/ethyl esters.[1]
-
Dissolution: Dissolve the ester (1.0 equiv) in THF (tetrahydrofuran).
-
Addition: Add a solution of LiOH·H2O (1.5 - 2.0 equiv) in water.[1]
-
Ratio: Maintain a THF:Water ratio of roughly 3:1 to 4:1 to keep the system homogeneous but water-rich.
-
-
Reaction: Stir at Room Temperature . Monitor by LCMS/TLC.[1]
-
Checkpoint: If reaction is <50% complete after 4 hours, STOP . Do not heat. Switch to Protocol B.
-
-
Workup (CRITICAL):
Protocol B: The "Rescue" Method (Trimethyltin Hydroxide)
Best for: Sterically hindered esters or substrates highly sensitive to basicity. Mechanism:[1] Me3SnOH acts as a mild Lewis acid/hydroxide shuttle, cleaving esters at neutral pH.[1]
-
Setup: In a sealed tube or vial, dissolve ester (1.0 equiv) in 1,2-dichloroethane (DCE).
-
Reagent: Add Trimethyltin Hydroxide (Me3SnOH) (2.0 - 5.0 equiv).
-
Reaction: Heat to 60-80°C.
-
Note: Unlike strong bases, this reagent tolerates heat well with sensitive substrates because the reaction environment remains essentially neutral.[1]
-
-
Workup:
Protocol C: The "Green" Method (Enzymatic)
Best for: Chiral esters or ultra-sensitive substrates.[1]
-
Enzyme: Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).[1]
-
Solvent: Phosphate Buffer (pH 7.0) with <10% Acetone or DMSO as co-solvent.[1]
-
Reaction: Stir at 30°C.
-
Workup: Filter off the enzyme beads. Acidify gently to pH 5 and extract.
Decision Logic for Protocol Selection
Use this flow chart to select the appropriate hydrolysis method for your specific substrate.
Figure 2: Decision matrix for selecting hydrolysis conditions.
Summary Data Table
| Method | Reagents | Conditions | pH Profile | Risk of Demethylation |
| Protocol A | LiOH / THF / H2O | RT, 1-4 h | Alkaline (pH 10-12) | Low (if not heated) |
| Protocol B | Me3SnOH / DCE | 60-80°C, 2-12 h | Neutral | Very Low |
| Protocol C | CAL-B Lipase | pH 7 Buffer, 30°C | Neutral (pH 7) | Negligible |
| Avoid | HCl / H2O | Reflux | Acidic (pH < 1) | High (Critical Failure) |
References
-
Nicolaou, K. C., et al. (2005).[1] "A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide." Angewandte Chemie International Edition, 44(9), 1378-1382.[1] Link[1]
-
Theodorou, V., et al. (2018).[1][3] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[1][3] Arkivoc, vii, 36-49.[1] Link
-
Metzger, J. V. (1979).[1] "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 6. (General reactivity of 2-substituted thiazoles).
-
BenchChem Technical Support. (2025). "Enhancing the Stability of 2-Methyl-1,2-thiazol-3-one in Alkaline Conditions." (Analogous stability data for thiazolone systems). Link[1]
Sources
Troubleshooting low reactivity in thiazole-5-carboxylate amidation
Subject: Troubleshooting Low Reactivity & Decomposition in Thiazole-5-Ester Aminolysis Ticket Priority: High (Synthetic Bottleneck) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Thiazole Trap"
You are likely encountering issues because Thiazole-5-carboxylates present a perfect storm of electronic deactivation and steric hindrance .
-
Electronic Mismatch: The thiazole ring is electron-deficient (π-deficient). While this typically activates esters toward nucleophiles, the nitrogen lone pair at the 3-position can donate electron density into the ring, and the specific dipole arrangement at C5 often renders the carbonyl carbon less electrophilic than expected.
-
The Decarboxylation Trap: A common "backup plan" is to hydrolyze the ester and couple the acid. Do not do this blindly. Thiazole-5-carboxylic acids are notoriously unstable and prone to thermal decarboxylation, especially if the C2 position is substituted with electron-donating groups.
-
Steric Crowding: If your thiazole has a substituent at C4 (common in Hantzsch synthesis), the C5 ester is sterically shielded, blocking the tetrahedral intermediate required for direct aminolysis.
Diagnostic Workflow
Before selecting a protocol, utilize this decision matrix to prevent substrate decomposition.
Figure 1: Decision logic for selecting the optimal amidation pathway based on substrate sensitivity and steric profile.
Protocol A: The "Gold Standard" (AlMe3 Mediated)
Mechanism: Trimethylaluminum (AlMe3) reacts with the amine to form a dimethylaluminum amide (Me2Al-NR2). This species is a potent nucleophile that activates the ester oxygen via Lewis acidity while simultaneously delivering the amide nucleophile. This "push-pull" mechanism overcomes the electronic deactivation of the thiazole.
Applicability: Best for sterically hindered esters, unreactive anilines, or stable substrates.
Step-by-Step Methodology
-
Reagent Prep: In a flame-dried flask under Argon, dissolve the Amine (1.2 – 1.5 equiv) in anhydrous Toluene or DCE (1,2-Dichloroethane).
-
Activation: Cool to 0°C. Add AlMe3 (2.0 M in toluene/hexanes, 1.2 – 1.5 equiv) dropwise.
-
Critical Observation: You will see methane gas evolution. Allow this to vent through a bubbler.
-
Aging:[1] Stir at RT for 15–30 minutes to ensure complete formation of the active aluminum-amide species.
-
-
Addition: Add the Thiazole-5-ester (1.0 equiv) dissolved in a minimum amount of solvent.
-
Reaction: Heat to reflux (toluene: 110°C, DCE: 83°C) for 2–12 hours. Monitor by LCMS.[2]
-
Quench (The Rochelle Salt Method):
-
Cool to 0°C.
-
Slowly add saturated aqueous Rochelle salt (Potassium Sodium Tartrate). This breaks the aluminum emulsion.
-
Stir vigorously for 1 hour until two clear layers form.
-
Extract with EtOAc.
-
Troubleshooting Table: AlMe3 Route
| Symptom | Diagnosis | Solution |
| No Conversion | Active species not formed or quenched. | Ensure AlMe3 quality (should smoke in air). Increase AlMe3/Amine to 2.0–3.0 equiv. |
| Low Yield (<50%) | Product inhibition. | The product amide coordinates to Al, killing the catalyst. You must use stoichiometric AlMe3 (not catalytic). |
| Ring Opening | Nucleophilic attack at C2. | Switch solvent to non-polar (Toluene) to favor coordination to the ester over the ring nitrogen. Lower temp to 60°C. |
Protocol B: Organocatalytic Route (TBD Catalysis)
Mechanism: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) is a bicyclic guanidine base.[3] It acts as a bifunctional catalyst: it hydrogen-bonds to the ester carbonyl (activating it) and the amine (increasing nucleophilicity).
Applicability: Best for acid-sensitive substrates (Boc groups), halogenated thiazoles (prone to metal insertion), or when AlMe3 is too hazardous.
Step-by-Step Methodology
-
Setup: In a sealed tube, combine Thiazole-5-ester (1.0 equiv) and Amine (1.5 – 2.0 equiv).
-
Catalyst: Add TBD (0.2 – 0.5 equiv).
-
Solvent: Add anhydrous THF or Me-THF (concentration ~0.5 M). Note: TBD can sometimes be run solvent-free if the amine is a liquid.
-
Reaction: Heat to 60–80°C.
-
Workup: Dilute with EtOAc, wash with weak acid (0.5 M HCl or citric acid) to remove TBD and excess amine.
Protocol C: The "Nuclear Option" (Saponification)
WARNING: Thiazole-5-carboxylic acids are prone to decarboxylation. The mechanism involves protonation of the ring nitrogen (or zwitterion formation) followed by loss of CO2 to form the C5-unsubstituted thiazole.
Figure 2: Pathway of thermal decomposition for thiazole-5-carboxylic acids.
Mitigation Strategy: If you must hydrolyze:
-
Use LiOH (mildest base) in THF/H2O at 0°C to RT . Never heat the hydrolysis.
-
Do not isolate the free acid if possible. Neutralize to pH 5-6 and extract, or use the lithium salt directly.
-
Perform the coupling immediately using HATU or COMU at 0°C. Avoid oxalyl chloride (acid chloride formation generates HCl, accelerating decarboxylation).
Frequently Asked Questions (FAQ)
Q: I see a new spot on TLC that isn't product or starting material. What is it? A: If using AlMe3, it could be the Weinreb amide if you used N,O-dimethylhydroxylamine. If using a primary amine, check for C2-substitution . Strong nucleophiles can attack the C2 position of the thiazole, displacing the hydrogen or a leaving group. This is often observed as a ring-opening or polymerization event.
Q: Can I use LiHMDS instead of AlMe3? A: Use with extreme caution. LiHMDS is a strong base. If your thiazole C2 position is unsubstituted (C-H), LiHMDS will deprotonate it (pKa ~29), leading to dimerization or reaction with the ester of another molecule (Claisen-type condensation). AlMe3 is safer because it is a Lewis Acid, not a Brønsted Base.
Q: My reaction stalls at 60% conversion. A: This is equilibrium limitation or product inhibition.
-
AlMe3: Add another 0.5 equiv of the pre-formed Al-Amine complex.
-
TBD: Remove the byproduct alcohol. Use molecular sieves (4Å) in the reaction to shift the equilibrium or run under a nitrogen sweep to evaporate methanol/ethanol.
References
-
Weinreb Amidation Mechanism & AlMe3
-
TBD Catalysis
-
Thiazole Decarboxylation Kinetics
-
Noto, R., et al. (1991). Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2.
-
-
Direct Amidation Review
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 3. Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methoxy-1,3-thiazole-5-carboxylate Esters
Welcome to the technical support center for the purification of 2-methoxy-1,3-thiazole-5-carboxylate esters. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this important class of heterocyclic compounds.
I. Understanding the Molecule: Key Purification Considerations
The this compound ester core presents a unique set of purification challenges. The thiazole ring is generally stable, but the methoxy and ester functionalities can be sensitive to certain conditions.[1] Understanding the interplay of these groups is crucial for developing a successful purification strategy.
-
Potential for Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding carboxylic acid.[2][3] Similarly, the 2-methoxy group can be sensitive to strong acids.[1]
-
Polarity: The presence of the ester and the heteroatoms in the thiazole ring imparts a moderate degree of polarity to the molecule. This will influence the choice of solvents for chromatography and recrystallization.
-
Thermal Stability: While the thiazole ring itself is robust, prolonged exposure to high temperatures can potentially lead to decomposition or side reactions, such as decarboxylation if the ester is hydrolyzed.[4]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound esters?
A1: The primary purification techniques for these compounds are:
-
Column Chromatography: This is the most versatile method for separating the target compound from a variety of impurities. Silica gel is the most common stationary phase.[1][5]
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be a highly effective method for obtaining a high-purity final product.[6]
-
Distillation: For liquid esters, fractional distillation under reduced pressure can be employed, although this is less common for this specific class of compounds.[1]
Q2: What are the likely impurities I might encounter in my crude product?
A2: Impurities can originate from starting materials, side reactions, or product degradation. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route (e.g., Hantzsch thiazole synthesis), these could include α-haloketones and thioamides.[1][7]
-
Byproducts from Side Reactions: The synthesis of thiazoles can sometimes yield isomeric or other unexpected products.
-
Hydrolyzed Product: The corresponding 2-methoxy-1,3-thiazole-5-carboxylic acid may be present if the reaction or workup conditions were too acidic or basic.[4]
-
Solvent Residues: Incomplete removal of reaction or extraction solvents.
Q3: How can I assess the purity of my this compound ester?
A3: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the number of components in a mixture.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and separating closely related impurities.[8]
III. Troubleshooting Guides
A. Column Chromatography
Problem: Poor separation of my product from impurities on a silica gel column.
-
Possible Cause 1: Inappropriate Solvent System Polarity.
-
Solution: Systematically screen different solvent systems using TLC. A good starting point for thiazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate to achieve good separation on the column.[1]
-
-
Possible Cause 2: Compound Streaking on the TLC Plate and Column.
-
Solution: Thiazole derivatives can be basic and interact strongly with the acidic sites on silica gel. Adding a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent can neutralize these sites and improve the peak shape.[1]
-
-
Possible Cause 3: The compound is not eluting from the column.
-
Solution: This indicates your compound is highly polar and strongly adsorbed to the silica. Gradually increase the polarity of your eluent. A gradient elution, starting with a less polar solvent system and progressively increasing the proportion of the more polar solvent, is often effective.[1]
-
Workflow for Optimizing Column Chromatography
Caption: Workflow for optimizing column chromatography.
B. Recrystallization
Problem: Low recovery of my product after recrystallization.
-
Possible Cause 1: The compound has significant solubility in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal formation.[6] If recovery is still low, a different solvent or solvent system may be required.
-
-
Possible Cause 2: Too much solvent was used.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, wash the crystals with a minimal amount of ice-cold solvent to minimize loss.[1]
-
Problem: The product oils out instead of crystallizing.
-
Possible Cause 1: The solution is supersaturated, or the cooling is too rapid.
-
Solution: Try adding a seed crystal of the pure compound to induce crystallization. Alternatively, allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
-
Possible Cause 2: The presence of impurities is inhibiting crystallization.
-
Solution: If the product continues to oil out, it may be necessary to first purify the crude material by column chromatography to remove the impurities that are preventing crystallization.
-
Recrystallization Solvent Selection Guide
| Solvent System | Polarity | Common For |
| Ethanol/Water | Polar | Compounds with some water solubility |
| Acetone/Water | Polar | Similar to ethanol/water |
| Ethyl Acetate/Hexane | Medium to Non-polar | A versatile system for many organic compounds[6] |
| Dichloromethane/Hexane | Non-polar | Less polar compounds |
| Toluene | Non-polar | Less polar, higher boiling point solvent |
IV. Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Solvent System Selection: Determine the optimal eluent by running TLC plates with various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 7. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]
- 8. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Strategies for Enhancing the Solubility of 2-Methoxythiazole Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with 2-methoxythiazole carboxylic acids. These compounds, while promising, often present significant hurdles in formulation due to their limited solubility. This resource is designed to provide you with the expert insights and practical methodologies needed to overcome these challenges in your experimental work.
Troubleshooting Guide: Common Solubility Issues & Solutions
Issue 1: My 2-methoxythiazole carboxylic acid precipitates out of solution upon dilution in aqueous buffer.
Question: I've dissolved my compound in an organic solvent like DMSO, but when I dilute it into my aqueous assay buffer, it immediately crashes out. What's happening and how can I fix it?
Answer: This phenomenon, known as "precipitation upon dilution," is a frequent challenge. While your 2-methoxythiazole carboxylic acid is soluble in a polar aprotic solvent like DMSO, the introduction of an aqueous environment can drastically lower its solubility, causing it to precipitate.[1] Here’s a systematic approach to troubleshoot this issue:
Root Cause Analysis:
The carboxylic acid moiety on your molecule is ionizable. Its charge state, and therefore its solubility, is highly dependent on the pH of the solution.[2] In an acidic environment (pH < pKa), the carboxylic acid will be protonated and largely neutral, reducing its affinity for water. Conversely, in a basic environment (pH > pKa), it will be deprotonated to the more soluble carboxylate salt.[3][4]
Immediate Corrective Actions:
-
Optimize pH: The first and most critical step is to adjust the pH of your aqueous buffer. For a carboxylic acid, increasing the pH will shift the equilibrium towards the ionized, more soluble carboxylate form.[5][6] Systematically prepare buffers at various pH levels (e.g., 6.0, 7.0, 7.4, 8.0) to identify the optimal pH for your specific compound's solubility.
-
Employ a Co-solvent System: If pH adjustment alone is insufficient, the use of a water-miscible co-solvent can help bridge the polarity gap between your compound and the aqueous medium.[7][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9] Start by adding a small percentage of the co-solvent to your aqueous buffer and gradually increase the concentration.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the solubility of 2-methoxythiazole carboxylic acids?
A1: The solubility of these compounds is a multifactorial issue governed by both their intrinsic properties and the external environment. Key factors include:
-
pH and pKa: As weak acids, their solubility is highly pH-dependent.[6] The pKa of the carboxylic acid group dictates the pH at which the molecule transitions between its less soluble neutral form and its more soluble ionized form.[4]
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound must be overcome by the solvent. A high crystal lattice energy can significantly limit solubility.[10]
-
Molecular Structure: The overall lipophilicity of the molecule plays a crucial role. While the methoxy and carboxylic acid groups offer some polarity, the thiazole ring and any other hydrophobic substituents contribute to poor aqueous solubility.[11][12]
Q2: Beyond pH and co-solvents, what other formulation strategies can I employ to improve solubility?
A2: For particularly challenging compounds, more advanced techniques may be necessary:
-
Salt Formation: Converting the carboxylic acid to a salt can dramatically increase its aqueous solubility.[13][14][15] This is a common and effective strategy for acidic and basic drugs.[10] The choice of the counterion is critical, as different salts can have vastly different solubility profiles.[16][17]
-
Use of Solubilizing Excipients: Various excipients can be used to enhance solubility.[]
-
Surfactants: These molecules can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[19]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment.[20]
-
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can lead to higher apparent solubility and faster dissolution rates.[21][22]
Q3: How do I choose the best solubilization strategy for my specific 2-methoxythiazole carboxylic acid?
A3: The optimal strategy depends on the physicochemical properties of your compound and the requirements of your experiment. The following workflow can guide your decision-making process:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. longdom.org [longdom.org]
- 6. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. rjpdft.com [rjpdft.com]
- 11. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. research.aston.ac.uk [research.aston.ac.uk]
- 17. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liquid Formulation Solubility Enhancement [sigmaaldrich.com]
- 21. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Removing unreacted starting material from thiazole carboxylate mixtures
The following guide is structured as a Technical Support Knowledge Base for researchers encountering purification difficulties with thiazole-4-carboxylate syntheses.
Topic: Removal of Unreacted Starting Materials (Thioamides &
Executive Summary
The Hantzsch thiazole synthesis is robust but often yields "tarry" crude mixtures containing unreacted thioamides (nucleophiles) and
This guide details three purification tiers: Chemical Workup (Acid-Base) , Chromatographic Optimization , and Scavenger Resin Polishing .
Tier 1: The Acid-Base "Switch" (Primary Protocol)
Best for: Bulk removal of non-basic impurities (Thioamides, Haloketones).
The most effective separation exploits the basicity of the thiazole nitrogen. Unlike pyridine (pKa
The Protocol[2]
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Extraction (Protonation): Extract the organic layer with cold (0°C) 2.0 M HCl .
-
Why: The thiazole protonates (
) and moves to the aqueous phase. The neutral thioamide and haloketone remain in the organic phase. -
Caution: Do not use concentrated HCl; it may hydrolyze the ester.
-
-
The "Polishing" Wash: Wash the aqueous acidic layer with a small volume of fresh ether or EtOAc.
-
Critical Step: This removes physically entrained neutral impurities.
-
-
Basification: Cool the aqueous layer to 0°C. Slowly add saturated NaHCO
or 4M NaOH until pH 8–9.-
Observation: The thiazole carboxylate should precipitate or oil out.
-
-
Recovery: Extract the cloudy aqueous mixture with EtOAc (x3). Dry over Na
SO and concentrate.
Visualization: Acid-Base Logic Flow
Caption: Figure 1. Selective protonation strategy for separating weakly basic thiazoles from neutral impurities.[1]
Tier 2: Chromatographic Troubleshooting
Best for: Final purification when Acid-Base extraction yields <95% purity.[1]
The Problem: Thioamides possess a polar C=S bond that interacts strongly with silica silanols, causing peak tailing (streaking) that co-elutes with the product.
Mobile Phase Modifiers
Standard Hexane/EtOAc gradients often fail. Use these systems instead:
| Method | Solvent System | Additive | Why it works |
| Normal Phase | DCM / MeOH (98:2 to 95:[1]5) | 0.5% Et | Triethylamine blocks acidic silanol sites, preventing thioamide drag. |
| Normal Phase | Toluene / Acetone | None | |
| Reverse Phase | Water / Acetonitrile | 0.1% Formic Acid | Thioamides are generally more polar; they elute early on C18, while the lipophilic ester retains longer. |
Tier 3: Scavenger Resins (Chemical Filtering)
Best for: High-throughput synthesis or removing trace toxic haloketones without aqueous workup.[1]
When chromatography is impossible (e.g., similar Rf values), use polymer-supported reagents to selectively react with the impurities.
Protocol for -Haloketones (Electrophiles)
-
Reagent: Polymer-supported Trisamine or Diethylamine (e.g., Amberlyst A-21 or similar amine resins).[1]
-
Mechanism: The amine resin performs an S
2 displacement on the unreacted haloketone, covalently binding it to the bead. -
Procedure:
Protocol for Thioamides (Nucleophiles)
-
Reagent: Electrophilic resins (e.g., Isocyanate resin or Acid Chloride resin) are risky because the thiazole nitrogen is also nucleophilic.
-
Alternative: Oxidative Workup (Use with caution).
-
Treating the crude with mild oxidants (e.g., dilute H
O ) can convert thioamides to amides (more polar, easier to wash away) or thiadiazoles. However, this risks oxidizing the thiazole sulfur to a sulfoxide. Use Tier 1 (Acid-Base) instead. [1]
-
Frequently Asked Questions (Troubleshooting)
Q: My product is "oiling out" during the acid extraction. What happened? A: You likely used an acid that was too concentrated, or the thiazole salt is insoluble in water.
-
Fix: Add a small amount of methanol to the aqueous acid layer to solubilize the salt, or increase the volume of water.
Q: I see a new spot on TLC after acid extraction. Did I hydrolyze the ester? A: Possibly. Thiazole esters are sensitive to acid hydrolysis, especially if heated.
-
Check: Run an NMR.[4][5] If the ethyl/methyl group signals are gone, you have the carboxylic acid.
-
Prevention:[1] Keep all acid washes at 0°C and perform the separation quickly (<15 mins).
Q: The thioamide streaks across the entire column. How do I fix this? A: Switch to DCM/MeOH with 1% Triethylamine . If the streaking persists, the thioamide might be decomposing on the silica. Switch to neutral alumina or Reverse Phase (C18) silica.
Q: Can I just recrystallize it? A: Yes. Thiazole carboxylates are often highly crystalline.
-
Solvents:Ethanol/Water (add water to hot ethanolic solution until turbid) or Hexane/Ethyl Acetate .
-
Tip: If the crude is dark/tarry, dissolve in boiling ethanol and treat with activated charcoal before crystallizing.
References
-
Hantzsch Thiazole Synthesis Mechanism & Workup
-
pKa and Chemical Properties
-
Scavenger Resin Applications
-
General Purification of Thiazoles
Sources
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scavenger resin - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bepls.com [bepls.com]
- 10. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stability of 2-Methoxy-1,3-thiazole-5-carboxylate under acidic conditions
This technical guide addresses the stability profile of 2-Methoxy-1,3-thiazole-5-carboxylate under acidic conditions. It is designed for researchers observing unexpected degradation or planning synthetic routes involving this scaffold.
Executive Summary
The This compound scaffold presents a "dual-liability" profile under acidic conditions.[1] While the thiazole ring itself is aromatic and generally robust, the molecule contains two acid-sensitive functionalities:
-
The C5-Ester: Susceptible to standard acid-catalyzed hydrolysis (
mechanism). -
The C2-Methoxy Group: Susceptible to acid-mediated nucleophilic displacement (hydrolysis), leading to the formation of thiazol-2(3H)-one (a lactam-like tautomer).
Critical Finding: In strong aqueous acid (pH < 2) or at elevated temperatures, the C2-methoxy cleavage often competes with or precedes ester hydrolysis, leading to irreversible scaffold modification.
Module 1: Diagnostic Profiling & Monitoring
Before troubleshooting, you must confirm the nature of the degradation. Use this diagnostic table to interpret LC-MS/HPLC data.
Table 1: Degradation Signatures (Assuming Ethyl Ester R = Et)
| Observed Species | Mass Shift (
Analyst Note: Species B (2-hydroxythiazole) will likely tautomerize to the 2-thiazolone form. This may result in a significant UV-shift (loss of aromaticity or change in absorbance max) compared to the parent.
Module 2: Mechanism of Instability
Understanding why the molecule degrades is essential for prevention. The degradation is not random; it follows specific kinetic pathways driven by protonation.
Mechanism 1: The "Vinylogous Carbamate" Liability (C2-Methoxy)
The 2-methoxy-thiazole system behaves similarly to a vinylogous carbamate. Upon protonation of the ring nitrogen (N3), the C2 position becomes highly electrophilic. Water attacks C2, displacing methanol and generating the stable thiazolone tautomer.
Mechanism 2: Ester Hydrolysis
Standard acid-catalyzed hydrolysis converts the ester to the carboxylic acid. This is reversible but driven to completion in aqueous acid.
Visualization: Acid Degradation Pathways The following diagram illustrates the competing pathways.
Figure 1: Competing degradation pathways. Path A (Red) represents the destruction of the 2-methoxy motif, often the more critical impurity.
Module 3: Troubleshooting & Prevention
Scenario A: Reaction Workup (Quenching)
Issue: You are quenching a reaction with 1M HCl, and the product degrades.
-
Root Cause: Localized zones of low pH (<1) during acid addition catalyze C2-demethylation.
-
Solution:
-
Switch Buffers: Use saturated Ammonium Chloride (
) (pH ~4.5) or Phosphate Buffer (pH 6) instead of strong mineral acids. -
Cold Quench: Perform all acidifications at 0°C . The activation energy for aromatic nucleophilic substitution (C2 attack) is higher than for simple protonation; low temperature kinetically protects the methoxy group.
-
Scenario B: HPLC Method Development
Issue: The peak shape is broad, or "ghost peaks" appear during analysis.
-
Root Cause: On-column hydrolysis. If your mobile phase contains 0.1% TFA (pH ~2) and the run is long, the compound degrades during the run.
-
Solution:
-
Switch Modifier: Use 0.1% Formic Acid (pH ~2.7, milder) or 10mM Ammonium Acetate (pH 4-5).
-
Reduce Column Temp: Ensure the column oven is
.
-
Scenario C: Synthetic Manipulation (Deprotection)
Issue: You need to remove a Boc group elsewhere on the molecule using TFA/DCM.
-
Root Cause: Anhydrous TFA is a strong acid. While ester hydrolysis requires water, the methoxy cleavage can occur if any adventitious water is present or via acid-mediated cleavage mechanisms.
-
Solution:
-
Scavengers: Add a scavenger (e.g., triethylsilane) if the mechanism involves carbocation generation, though this is less relevant here.
-
HCl/Dioxane: Often milder than neat TFA for this specific scaffold.
-
Monitoring: Monitor the reaction every 15 minutes. Do not run overnight.
-
Module 4: Validated Protocols
Protocol 1: Rapid Acid-Stability Assay
Use this protocol to determine the "Safe Zone" for your specific ester derivative.
Materials:
-
Compound Stock (10 mM in DMSO)
-
Buffers: pH 1 (0.1M HCl), pH 4 (Acetate), pH 7 (Phosphate)
-
Acetonitrile (ACN)[2]
Workflow:
-
Preparation: Prepare three HPLC vials.
-
Add 900
L of respective buffer to each vial. -
Add 100
L of ACN to solubilize.
-
-
Initiation: Spike 10
L of Compound Stock into each vial. Vortex. -
Incubation:
-
Keep at Room Temperature (
). -
(Optional) Set up a parallel set at
for stress testing.
-
-
Sampling: Inject immediately (T=0) and then at 1h, 4h, and 24h.
-
Analysis: Plot % Area Remaining vs. Time.
Decision Logic:
-
>95% remaining at 24h (pH 1): Highly Stable. Standard acidic workups are safe.
-
<80% remaining at 4h (pH 1): Acid Labile. Avoid pH < 3. Use weak acid workups.
Sources
Overcoming steric hindrance in 2-substituted thiazole-5-carboxylates
Topic: Overcoming Steric Hindrance & Reactivity Bottlenecks
Executive Summary
The thiazole-5-carboxylate scaffold is a privileged structure in medicinal chemistry (e.g., Dasatinib, Ritonavir analogs).[1] However, introducing bulky substituents at the C2 position—or manipulating the C5 ester in the presence of such groups—often leads to synthetic failure. This guide addresses the "Thiazole Trap": the deceptive simplicity of the ring that masks significant electronic and steric barriers.[1]
Module 1: The Construction Phase (Hantzsch Synthesis)
Issue: You are trying to build a thiazole ring with a bulky C2 group (e.g., tert-butyl, adamantyl, or ortho-substituted aryl) using the Hantzsch method, but yields are <10%.
Diagnosis:
The Hantzsch synthesis involves the condensation of a thioamide (nucleophile) with an
-
Poor Nucleophilicity: Steric bulk prevents the sulfur from effectively attacking the
-carbon.[1] -
Tautomeric Trapping: Bulky groups stabilize the inactive thioimidate form, preventing the necessary dehydration step.[1]
Protocol 1.1: Microwave-Assisted Solvent-Free Condensation Use this when standard reflux in EtOH fails.
-
Reagents: Mix the bulky thioamide (1.2 equiv) and ethyl 2-chloroacetoacetate (1.0 equiv).
-
Additives: Add 0.1 equiv of molecular iodine (
) as a Lewis acid catalyst. -
Conditions: Place neat reactants in a microwave vial. Irradiate at 100°C for 10–20 minutes (Power: 150–300W).
-
Workup: Dissolve the resulting melt in EtOAc, wash with saturated
(to remove iodine) and .
Why this works: The solvent-free condition maximizes the concentration of the "effective collisions," while microwave heating overcomes the activation energy barrier imposed by the steric bulk.
Module 2: The Functionalization Phase (C2-Coupling)
Issue: You have a 2-halo-thiazole-5-carboxylate and need to install a sterically demanding group via Suzuki-Miyaura or Negishi coupling, but the reaction stalls (low conversion).
Diagnosis:
Thiazoles are electron-deficient.[1] While oxidative addition at C2 is generally favorable, reductive elimination becomes the rate-limiting step when bulky ligands and bulky substrates collide.[1] Standard
Protocol 2.1: The "Bulky-Phosphine" System Targeting difficult C2-C(sp2) or C2-C(sp3) bonds.
| Component | Recommendation | Rationale |
| Pre-catalyst | Pd(OAc)₂ or Pd-G4 (Buchwald) | Pd(II) sources that reduce in situ to active monoligated Pd(0).[1] |
| Ligand | XPhos or RuPhos | Biaryl phosphine ligands create a protective "pocket" that facilitates reductive elimination of bulky groups.[1] |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous, mild base prevents hydrolysis of the C5 ester during coupling.[1] |
| Solvent | Toluene/Water (10:1) | Biphasic systems often stabilize the active catalytic species better than DMF.[1] |
Step-by-Step:
-
Charge flask with 2-bromo-thiazole ester (1.0 equiv), Boronic acid (1.5 equiv),
(5 mol%), and XPhos (10 mol%).[1] -
Evacuate and backfill with Argon (
).[1] -
Add degassed Toluene/Water and
.[1] -
Heat to 100°C for 16 hours. Do not check TLC before 4 hours.
Module 3: The Deprotection Phase (Hydrolysis)
Issue: You cannot hydrolyze the C5-ester to the acid. Standard LiOH/THF conditions result in recovered starting material or decomposition.[1]
Diagnosis: This is the classic "Cone of Protection."[1] If you have a bulky group at C2 (and especially if you have a substituent at C4), the C5 carbonyl carbon is shielded from nucleophilic attack by water/hydroxide.[1]
Protocol 3.1: Anhydrous Nucleophilic Cleavage (KOTMS) The "Secret Weapon" for hindered esters.[1]
-
Reagent: Potassium Trimethylsilanolate (KOTMS).[1]
-
Solvent: Anhydrous THF (Must be dry).
-
Procedure:
-
Quench: Dilute with
, filter the solid (potassium salt), then acidify with 1M HCl to isolate the free acid.
Why this works: The silanolate anion (
Visualizing the Workflow
Figure 1: Decision Logic for overcoming steric barriers in thiazole synthesis and functionalization.
Frequently Asked Questions (FAQ)
Q1: Why does my 2-tert-butylthiazole-5-carboxylate decompose during acid hydrolysis (HCl/Water)?
A: Thiazoles are acid-sensitive.[1] Strong aqueous acid at high temperatures can cause decarboxylation (loss of
Q2: Can I use Cu-catalyzed coupling (Ullmann) instead of Palladium for the C2 position? A: Generally, no.[1] While cheaper, Copper requires higher temperatures (>120°C) which often degrades the ester moiety.[1] Palladium with specialized ligands (XPhos) allows reaction temperatures to stay near 80–100°C, preserving the scaffold.[1]
Q3: My Hantzsch reaction produces a sticky tar. How do I purify it? A: This is common with bulky thioamides.[1] The tar usually contains unreacted thioamide and the intermediate hydroxy-thiazoline.
-
Fix: Treat the crude tar with trifluoroacetic anhydride (TFAA) and pyridine in DCM for 1 hour. This chemically forces the dehydration of the intermediate thiazoline into the aromatic thiazole.[1]
References
-
Hantzsch Thiazole Synthesis & Steric Factors
-
Hydrolysis of Hindered Esters (KOTMS)
-
Palladium-Catalyzed Cross-Couplings (Steric Hindrance)
-
General Thiazole Chemistry
Sources
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity Guide: 2-Methoxy vs. 2-Chloro Thiazole-5-Carboxylates
Executive Summary
In the structural optimization of thiazole-based pharmacophores, the C2 position is a critical vector for structure-activity relationship (SAR) exploration. This guide compares the reactivity profiles of 2-chloro-thiazole-5-carboxylates (2-Cl) and 2-methoxy-thiazole-5-carboxylates (2-OMe).
The Core Distinction:
-
2-Chloro-thiazole-5-carboxylate: The primary electrophile . It serves as a versatile "gateway" substrate, exhibiting high reactivity in Nucleophilic Aromatic Substitution (
) and transition-metal catalyzed cross-couplings. -
2-Methoxy-thiazole-5-carboxylate: A stable derivative or synthetic byproduct . It exhibits low electrophilicity and is generally inert to standard displacement conditions, serving primarily as a masked hydroxyl group or a stable physicochemical probe.
Mechanistic Analysis & Electronic Properties
The reactivity difference between these two species is governed by the leaving group ability and the electronic perturbation of the thiazole ring.
Electronic Landscape
The thiazole ring is electron-deficient (π-deficient), similar to pyridine. The presence of an electron-withdrawing group (EWG) at C5 (carboxylate) further activates the C2 position toward nucleophilic attack.
| Feature | 2-Chloro (2-Cl) | 2-Methoxy (2-OMe) |
| Inductive Effect | Strong -I (withdraws density) | Moderate -I (withdraws density) |
| Resonance Effect | Weak +M (donates density) | Strong +M (donates density) |
| Net Effect at C2 | Highly Electrophilic | Electron-Rich / Deactivated |
| Leaving Group Ability | Good ( | Poor ( |
| C-X Bond Strength | Weaker (C-Cl ~81 kcal/mol) | Stronger (C-O ~85-90 kcal/mol) |
Reaction Pathways ( )
The 2-chloro derivative undergoes facile
Comparative Reactivity Profile
The following table summarizes the performance of both substrates across key synthetic transformations.
| Reaction Class | 2-Chloro-thiazole-5-carboxylate | 2-Methoxy-thiazole-5-carboxylate |
| Amination ( | Excellent. Reacts with primary/secondary amines at 25–80°C. | Poor. Inert under standard conditions. Requires forcing conditions or activation. |
| Alkoxylation | Excellent. Reacts with NaOMe/NaOEt to form 2-alkoxy derivatives. | N/A. Product is the starting material (identity reaction). |
| Suzuki Coupling | High. Oxidative addition of Pd(0) into C-Cl is facile. | Inert. C-OMe bond does not undergo oxidative addition with standard catalysts. |
| Hydrolysis | Moderate. Hydrolyzes to 2-hydroxy (thiazolone) under basic conditions. | Slow. Requires acidic demethylation (e.g., HBr/AcOH or BBr3). |
| Stability | Susceptible to moisture over long term; store dry. | Highly stable; resistant to oxidation and hydrolysis. |
Case Study: Synthesis of Dasatinib Intermediate
In the synthesis of kinase inhibitors like Dasatinib, the 2-chloro-thiazole scaffold is ubiquitous.
-
Reaction: 2-Chlorothiazole-5-carboxylate + Substituted Aniline.[1]
-
Outcome: Quantitative conversion to the 2-aminothiazole.[1]
-
Contrast: Attempting this with the 2-methoxy analog results in 0% conversion under identical conditions (DIPEA, THF, reflux), recovering only starting material.
Experimental Protocols
Protocol A: Nucleophilic Displacement of 2-Chloro (Standard)
Validates the high reactivity of the 2-Cl scaffold.
Reagents:
-
Ethyl 2-chloro-thiazole-5-carboxylate (1.0 eq)
-
Morpholine (1.2 eq)
-
Triethylamine (
) (1.5 eq) -
Acetonitrile (ACN) (10 vol)
Procedure:
-
Dissolve ethyl 2-chloro-thiazole-5-carboxylate in ACN.
-
Add
followed by morpholine dropwise at room temperature (RT). -
Heat the reaction mixture to 60°C for 2–4 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:1) will show disappearance of the starting material (
) and formation of a more polar product ( ). -
Workup: Concentrate solvent, dilute with water, and extract with EtOAc.
-
Yield: Typically 85–95% .
Protocol B: Synthesis of 2-Methoxy from 2-Chloro
Demonstrates that 2-OMe is the thermodynamic sink of the 2-Cl reactivity.
Reagents:
-
Ethyl 2-chloro-thiazole-5-carboxylate (1.0 eq)
-
Sodium Methoxide (NaOMe) (1.1 eq, 0.5M in MeOH)
-
Methanol (5 vol)
Procedure:
-
Cool the solution of 2-chloro-thiazole ester in MeOH to 0°C.
-
Slowly add NaOMe solution.
-
Stir at 0°C to RT for 1 hour.
-
Observation: The reaction is rapid. The 2-methoxy product precipitates or is isolated by evaporation.
-
Note: The resulting 2-methoxy derivative is inert to further substitution by excess methoxide or amines added subsequently.
Decision Logic for Researchers
Use the following flowchart to select the appropriate starting material for your synthetic goals.
References
-
Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry. Link
-
Metzger, J. V. (1979).[2] "Thiazole and Its Derivatives." Chemistry of Heterocyclic Compounds, Vol 34. Wiley-Interscience.
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. Link
-
BenchChem Technical Guides. "Reactivity of 2-Halothiazoles in Nucleophilic Aromatic Substitution." Link
Sources
A Comparative Guide to the UV-Vis Spectroscopy of 2-Methoxy-1,3-thiazole-5-carboxylate
This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) spectral characteristics of 2-Methoxy-1,3-thiazole-5-carboxylate. In the absence of directly published spectra for this specific molecule, this document establishes a predictive framework grounded in the analysis of structurally analogous compounds. We will detail a robust experimental protocol for acquiring its spectrum and compare the expected data against known thiazole derivatives to elucidate the structural contributions of the methoxy and carboxylate functional groups. This guide is intended for researchers in synthetic chemistry and drug development who utilize UV-Vis spectroscopy for structural confirmation, purity assessment, and quantitative analysis.
Introduction: The Role of UV-Vis in Heterocyclic Characterization
UV-Vis spectroscopy is a powerful, accessible, and non-destructive analytical technique that provides valuable information about the electronic structure of molecules. For heterocyclic compounds like this compound, the technique is fundamental. The thiazole ring system, an important scaffold in medicinal chemistry, contains a conjugated system of double bonds (a chromophore) that absorbs UV radiation, promoting electrons from lower to higher energy molecular orbitals.
The precise wavelength of maximum absorbance (λmax) and the intensity of this absorption (molar absorptivity, ε) are highly sensitive to the molecule's structure. Substituents on the thiazole ring, known as auxochromes, can shift the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths and alter the absorption intensity. By analyzing these spectral features, researchers can confirm the presence of the conjugated system, assess sample purity, and quantify concentration using the Beer-Lambert law.
Structural Analysis of this compound
The target molecule possesses three key features that dictate its UV-Vis spectrum:
-
The 1,3-Thiazole Ring: This is the principal chromophore, containing π-electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms. This allows for both π → π* and n → π* electronic transitions. Typically, π → π* transitions are high-energy (shorter wavelength) and high-intensity, while n → π* transitions are lower-energy (longer wavelength) and much lower in intensity.
-
The 2-Methoxy Group (-OCH₃): This is an electron-donating group (auxochrome) attached to the thiazole ring. Through resonance, the lone pairs on the oxygen atom can delocalize into the ring, increasing the electron density of the chromophore. This increased delocalization lowers the energy gap for the π → π* transition, which is expected to cause a bathochromic (red) shift in the λmax compared to an unsubstituted thiazole.
-
The 5-Carboxylate Group (-COOR): This is an electron-withdrawing group that can extend the conjugated system. Its effect can be complex, but it generally contributes to the overall electronic structure and can influence the position and intensity of the absorption bands.
Experimental Protocol for UV-Vis Spectral Acquisition
This section details a standardized, self-validating protocol for obtaining a high-quality UV-Vis spectrum of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Workflow for UV-Vis Spectrum Acquisition
Caption: Experimental workflow for acquiring and analyzing a UV-Vis spectrum.
Step-by-Step Methodology
-
Instrumentation: Utilize a double-beam UV-Vis spectrophotometer. A double-beam instrument is crucial as it measures the sample and a reference (blank) simultaneously, correcting for solvent absorbance and instrument drift in real-time.
-
Solvent Selection: Choose a spectroscopic grade solvent that dissolves the analyte and is transparent in the anticipated measurement range. Ethanol or methanol are excellent starting points due to their polarity and UV cutoff below 210 nm. Studies on similar thiazole derivatives frequently employ solvents like ethanol, DMF, and DMSO to observe potential solvatochromic effects[1][2].
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound to create a concentrated stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a working solution with an absorbance maximum (at λmax) between 0.1 and 1.0. This range ensures the measurement is within the linear dynamic range of most detectors, providing the highest accuracy and adherence to the Beer-Lambert law.
-
-
Data Acquisition:
-
Set the instrument to scan from a high wavelength (e.g., 800 nm) to a low wavelength (e.g., 200 nm).
-
Use a pair of matched quartz cuvettes. Quartz is required for measurements below 340 nm.
-
Fill one cuvette with the pure solvent to serve as the blank. Fill the second with the sample solution.
-
Perform a baseline correction (autozero) with the solvent blank in the beam path. This subtracts the absorbance of the solvent and cuvette from the final measurement.
-
Acquire the spectrum of the sample. The resulting plot should show absorbance as a function of wavelength.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law, A = εcl, where A is absorbance, c is molar concentration, and l is the path length of the cuvette (typically 1 cm).
Comparative Analysis and Anticipated Spectral Data
Logical Framework for Spectral Prediction
Caption: Influence of functional groups on the thiazole chromophore's λmax.
Comparative Data Table
The following table summarizes the experimental UV-Vis data for related compounds and provides a predicted range for this compound.
| Compound | Key Structural Features | Solvent | Reported λmax (nm) | Predicted λmax for Target | Reference |
| Thiazole-hydrazone derivatives | Thiazole core with hydrazone substituent | Various | 326–366 | - | [3] |
| Azo-thiazole derivatives | Thiazole core with azo linkage | DMSO/DMF | 293–477 | - | [2] |
| Methoxy phenyl substituted thiazolidinone | Thiazole-like ring with a methoxy phenyl group | - | ~343, ~406 (Calc.) | - | [4] |
| This compound | Thiazole + 2-Methoxy (EDG) + 5-Carboxylate (EWG) | Ethanol | Not Available | ~310 - 350 nm | Predicted |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group
Analysis and Prediction:
-
Baseline: Simple thiazole derivatives often exhibit absorption maxima in the mid-to-high 200 nm range. The introduction of conjugating substituents pushes this absorption to longer wavelengths.
-
Effect of Methoxy Group: The electron-donating methoxy group is expected to cause a significant bathochromic shift. Studies on methoxy-substituted heterocycles consistently show a red shift in the λmax due to the delocalization of oxygen's lone pair electrons into the ring system[4].
-
Effect of Carboxylate Group: The carboxylate group at the 5-position acts as an electron-withdrawing group and extends the conjugation. This combination of an electron-donating group at the 2-position and an electron-withdrawing group at the 5-position creates a "push-pull" system. Such systems are well-known to lower the HOMO-LUMO energy gap, resulting in a pronounced bathochromic shift into the 300-400 nm region.
-
Prediction: Based on the data from related structures[2][3][4], it is reasonable to predict that the primary π → π* transition for this compound in a polar solvent like ethanol will occur in the 310-350 nm range. A weaker n → π* transition may be observed at a longer wavelength but could be obscured by the much stronger π → π* band.
Conclusion and Applications
This guide establishes a robust framework for the UV-Vis spectroscopic analysis of this compound. By following the detailed experimental protocol, researchers can reliably acquire its spectrum. The comparative analysis, based on established principles of physical organic chemistry and data from analogous compounds, predicts a λmax in the 310-350 nm range, arising from the combined electronic effects of the methoxy and carboxylate substituents on the thiazole chromophore.
This spectral data is invaluable for:
-
Structural Verification: Confirming the synthesis of the target compound by verifying the presence of the extended conjugated system.
-
Purity Assessment: Detecting impurities that may absorb at different wavelengths.
-
Quantitative Analysis: Establishing a standard curve for concentration determination in various assays, such as solubility or dissolution testing in drug development.
By synthesizing theoretical understanding with a practical, validated methodology, this guide empowers researchers to effectively utilize UV-Vis spectroscopy in their work with novel thiazole derivatives.
References
-
ResearchGate. (n.d.). UV-visible spectra of thiazole coumarin derivatives (5a-j) in DMF, ethanol,methanol, ethyl acetate and acetone. Available at: [Link]
-
Al-Ayed, A. S., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. Available at: [Link]
-
The Distant Reader. (2023). Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. Available at: [Link]
-
Gao, F., et al. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A. Available at: [Link]
-
ResearchGate. (n.d.). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Available at: [Link]
-
Mukherjee, S., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Materials Advances. Available at: [Link]
-
ResearchGate. (n.d.). The UV spectra of thiazole derivative 6a in ethanol and dioxane. Available at: [Link]
-
Abdelgawad, M. A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. Available at: [Link]
-
Journal of the College of Science for Women. (n.d.). Synthesis, Spectral Properties and Anti-tumor Evaluations of Some Novel 2-substituted- 1,3-Thiazole Derivatives. Available at: [Link]
-
Zhang, Y., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. E-Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]
-
PubChem. (n.d.). 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid. Available at: [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Available at: [Link]
-
Liu, X.-H., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]
-
Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Journal of the Brazilian Chemical Society. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 3. distantreader.org [distantreader.org]
- 4. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
Validating Purity of 2-Methoxy-1,3-thiazole-5-carboxylate via TLC
Executive Summary & Strategic Context
In the synthesis of 2-Methoxy-1,3-thiazole-5-carboxylate (a critical scaffold in fragment-based drug discovery), rapid purity assessment is often the bottleneck between synthesis and biological assay. While High-Performance Liquid Chromatography (HPLC) is the quantitative gold standard, it is resource-intensive for routine monitoring.
This guide validates Thin Layer Chromatography (TLC) not merely as a qualitative check, but as a semi-quantitative, high-throughput alternative for intermediate validation. We compare its efficacy against HPLC and NMR, establishing a protocol that detects common Hantzsch synthesis impurities (thioamides,
Comparative Landscape: TLC vs. Alternatives
For a research chemist, the choice of validation method depends on the stage of development. The following table contrasts TLC with its primary alternatives for this specific thiazole scaffold.
Table 1: Performance Matrix for Thiazole Purity Assessment[1]
| Feature | TLC (Optimized) | HPLC-UV/MS | 1H NMR |
| Primary Utility | Rapid reaction monitoring & fraction analysis | Quantitative purity (%) & trace impurity ID | Structural confirmation & solvent residue check |
| Turnaround Time | 5–10 minutes | 20–45 minutes (including equilibration) | 15–30 minutes |
| Sensitivity | ~0.1 µg (Visual detection limit) | < 0.01 µg (High sensitivity) | Low (Requires ~5 mg for good S/N) |
| Thiazole Specificity | High (UV Active @ 254 nm) | High (Distinct retention times) | Medium (Methoxy peak can obscure impurities) |
| Cost Per Run | < $0.50 | $10.00 - $25.00 (Solvents/Column life) | $5.00 - $15.00 (Deuterated solvents) |
| Detection of Hydrolysis | Excellent (Acid stays at baseline) | Good (Shift in RT) | Good (Shift in -OCH3 signal) |
Expert Insight: The "TLC First" Logic
While HPLC provides the exact % purity, TLC is the only method that allows parallel processing of 10+ fractions. For this compound, the methoxy group activates the ring, making it highly UV-active, which renders TLC disproportionately effective compared to non-aromatic scaffolds.
Validated TLC Systems & Mobile Phase Optimization
The polarity of the 5-carboxylate ester competes with the 2-methoxy group. The following solvent systems have been validated to separate the product from common synthetic precursors (Thioamide and
System A: Standard Screening (Non-Polar/Moderate)
-
Composition: Hexanes : Ethyl Acetate (3:1 v/v)
-
Target Rf: 0.45 – 0.55
-
Application: Best for checking the conversion of the
-halo ester starting material.
System B: Polar Impurity Check
-
Composition: Dichloromethane (DCM) : Methanol (95:5 v/v)
-
Target Rf: 0.60 – 0.70
-
Application: Essential for detecting the 2-methoxy-1,3-thiazole-5-carboxylic acid (hydrolysis byproduct), which will streak or stay at the baseline in System A but move slightly in System B.
Experimental Data: Rf Value Mapping
Reference Standard: Silica Gel 60
| Compound | Rf (Hex:EtOAc 3:1) | Rf (DCM:MeOH 95:5) | Visualization |
| Product (Ester) | 0.48 | 0.65 | UV (Dark Spot) |
| Impurity 1: Thioamide | 0.05 (Baseline) | 0.20 | UV / Iodine (Brown) |
| Impurity 2: | 0.75 | 0.85 | UV / KMnO4 (Faint) |
| Impurity 3: Carboxylic Acid | 0.00 | 0.15 (Streaking) | Bromocresol Green (Yellow) |
Detailed Validation Protocol
Reagents & Equipment[2][3][4][5][6]
-
Stationary Phase: Silica Gel 60
on Aluminum or Glass backing. -
Visualization: UV Lamp (254 nm/365 nm), Iodine Chamber, KMnO4 Stain.
-
Solvents: HPLC-grade Hexanes, Ethyl Acetate, DCM, Methanol.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve ~2 mg of the crude thiazole in 0.5 mL of DCM.
-
Critical: Do not use MeOH for spotting if using System A, as it causes spot spreading (the "donut effect").
-
-
Spotting Strategy:
-
Spot three lanes: (1) Starting Material (SM), (2) Co-spot (SM + Product), (3) Product.
-
Why: The co-spot confirms that the product is distinct and not just the SM running differently due to concentration matrix effects.
-
-
Development:
-
Elute in a saturated chamber (use filter paper wick) until the solvent front reaches 80% of the plate height.
-
-
Visualization (The Triangulation Method):
-
Step 1: UV 254 nm (Non-Destructive). The thiazole ring is aromatic. The product will appear as a strong dark spot quenching the green fluorescence.[1][2][3]
-
Step 2: Iodine Chamber (Semi-Destructive). Place in iodine vapor for 2 minutes. The methoxy group facilitates complexation; the spot will turn yellow/brown. This confirms organic content if UV is ambiguous.
-
Step 3: KMnO4 Stain (Destructive). Dip and heat. This distinguishes the product from non-oxidizable impurities.
-
Visualizing the Logic: Decision Pathways
The following diagrams illustrate the decision-making process for validating purity and selecting the mobile phase.
Diagram 1: Purity Validation Workflow
This workflow dictates the move from crude synthesis to analytical validation.
Caption: Iterative workflow for validating thiazole purity, prioritizing TLC as the primary gatekeeper before expensive analytical techniques.
Diagram 2: Mobile Phase Selection Logic
How to choose the correct solvent system based on observed Rf values.
Caption: Logic tree for optimizing Rf values to ensure maximum separation resolution between the methoxy-thiazole product and impurities.
Troubleshooting & Causality
Issue 1: Spot Tailing (Streaking)
-
Observation: The product spot looks like a comet tail.
-
Causality: The thiazole nitrogen has a lone pair that can interact with the acidic silanols on the silica plate, causing drag.
-
Solution: Add 1% Triethylamine (TEA) to the mobile phase to neutralize the silica surface.
Issue 2: "Ghost" Spots in NMR but Clean TLC
-
Observation: TLC shows one spot, but NMR shows extra peaks.
-
Causality: Co-elution. The 2-methoxy group and a potential 2-ethoxy impurity (from solvent exchange if ethanol was used in synthesis) may have identical Rf values.
-
Solution: Switch to System B (DCM:MeOH). The protic nature of methanol interacts differently with the ether oxygens, often resolving these close analogs.
Issue 3: Disappearing Spot
-
Observation: Spot is visible under UV but fades after iodine staining.
-
Causality: Volatility.[2] While the ester is relatively stable, low molecular weight thiazoles can sublime.
-
Solution: Mark the UV spot with a pencil immediately. Do not heat the plate excessively during staining.
References
-
Hantzsch, A. (1887).[4] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.
-
Sigma-Aldrich. (2025).[5] "2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid - Product Specification & Safety Data." Merck KGaA.
-
BenchChem. (2024). "Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide." BenchChem Technical Guides.
-
Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.
- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker Inc.
Sources
Safety Operating Guide
2-Methoxy-1,3-thiazole-5-carboxylate proper disposal procedures
This guide outlines the operational safety and disposal protocols for 2-Methoxy-1,3-thiazole-5-carboxylate derivatives. It is designed for researchers and EHS professionals requiring immediate, actionable data for compliance and risk mitigation.
Executive Safety Summary
This compound (and its related esters/acids) acts as a specialized heterocyclic building block in drug discovery.[1] Its disposal requires strict adherence to protocols for nitrogen/sulfur-containing organic wastes .[1]
-
Primary Hazard: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).[2]
-
Disposal Class: Hazardous Organic Waste (High BTU Incineration).
-
Critical Constraint: Do NOT drain dispose. The thiazole ring is stable and potentially harmful to aquatic environments.
-
Chemical Incompatibility: Strong oxidizers, strong acids, and strong bases (hydrolysis risk).[3]
Hazard Identification & Risk Assessment
Before handling waste, validate the specific hazards associated with your derivative (e.g., Methyl ester vs. Ethyl ester vs. Free acid).
| Hazard Category | GHS Classification | Signal Word | Hazard Statement Codes |
| Health | Acute Tox. 4 (Oral) | WARNING | H302 : Harmful if swallowed.[1][4] |
| Skin Irrit. 2 | H315 : Causes skin irritation.[2][4][5] | ||
| Eye Irrit. 2A | H319 : Causes serious eye irritation.[2][3][4][5][6] | ||
| STOT SE 3 | H335 : May cause respiratory irritation.[2][3][7] | ||
| Physical | Combustible Dust | WARNING | May form combustible dust concentrations in air. |
| Environmental | Aquatic Acute 3 | -- | Harmful to aquatic life (Assumed for thiazoles). |
Expert Insight: Thiazole rings contain both Nitrogen and Sulfur . Upon incineration, these generate Nitrogen Oxides (
) and Sulfur Oxides (). You must ensure your waste facility uses an incinerator equipped with a scrubber and afterburner to capture these emissions.
Pre-Disposal Handling & Segregation
Proper segregation at the bench prevents dangerous cross-reactivity and ensures regulatory compliance.
A. Waste Stream Segregation
-
Stream A (Solid Waste): Pure solid compound, contaminated gloves, weighing boats, and paper towels.
-
Stream B (Liquid Organic - Non-Halogenated): Mother liquors or solutions in solvents like Methanol, Ethanol, DMSO, or Ethyl Acetate.
-
Note: Even though it contains Sulfur, most facilities accept this in the "Non-Halogenated" stream unless the sulfur content exceeds specific site limits (usually >1-5%).[1] Check your local EHS guidelines.
-
-
Stream C (Aqueous Waste): AVOID. If the compound is in an aqueous buffer, it must be collected as "Aqueous Hazardous Waste" and never poured down the sink.
B. Labeling Requirements
Every container must be labeled before waste is added.
-
Chemical Name: Write out fully (e.g., "Waste 2-Methoxy-1,3-thiazole-5-carboxylic acid methyl ester"). NO formulas or abbreviations.
-
Constituents: List all solvents (e.g., "90% Methanol, 10% Thiazole derivative").
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
Disposal Workflows
Scenario 1: Solid Waste Disposal (Pure Compound)
-
Applicability: Expired shelf stocks, synthesis byproducts, or spill cleanup residues.
-
Protocol:
Scenario 2: Solution Waste Disposal (Reaction Mixtures)
-
Applicability: HPLC effluent, reaction mother liquors.
-
Protocol:
-
Ensure the solvent is compatible (e.g., do not mix with oxidizers like Nitric Acid).
-
Pour into the "Organic Solvents (Non-Halogenated)" carboy.
-
Exception: If dissolved in Dichloromethane (DCM) or Chloroform, use the "Halogenated Waste" stream.
-
Destruction Method: Fuel blending or incineration.[7]
-
Scenario 3: Empty Container Management
-
RCRA Empty Rule: A container is "RCRA Empty" if:
-
All wastes have been removed using common practices (pouring, pumping).
-
No more than 2.5 cm (1 inch) of residue remains on the bottom.
-
-
Action: Triple rinse the bottle with a compatible solvent (e.g., acetone). Collect the rinsate in the Organic Waste container. Deface the label and discard the bottle as regular trash or glass recycling (depending on site policy).
Decision Logic Diagram (DOT Visualization)
The following flowchart guides the decision-making process for disposing of this compound waste.
Figure 1: Decision matrix for segregating thiazole-based chemical waste streams.
Emergency Procedures (Spills)
In the event of a spill during transfer or disposal:
-
Evacuate & Ventilate: If dust is generated, clear the area to prevent inhalation.[3][4][5]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a P95/N95 dust mask if powder is loose.
-
Containment:
-
Solid: Do not dry sweep if dust is fine. Cover with wet paper towels or use a HEPA vacuum.
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent is flammable.
-
-
Disposal of Cleanup Materials: Place all absorbent materials and contaminated PPE into the Solid Hazardous Waste container.
References
-
National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid.[1] Retrieved from [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.diversey.com [sds.diversey.com]
- 7. jwpharmlab.com [jwpharmlab.com]
- 8. fishersci.com [fishersci.com]
- 9. glenresearch.com [glenresearch.com]
Personal Protective Equipment (PPE) & Handling Guide: 2-Methoxy-1,3-thiazole-5-carboxylate
Executive Safety Summary
2-Methoxy-1,3-thiazole-5-carboxylate is a heterocyclic building block commonly utilized in medicinal chemistry for structure-activity relationship (SAR) studies. While often classified as a standard organic intermediate, the presence of the thiazole ring—a known pharmacophore—requires that researchers treat this compound with elevated caution regarding biological activity.
Immediate Action Required:
-
Primary Hazard: Irritant to mucous membranes (Eyes/Lungs) and potentially harmful if swallowed (Acute Tox. 4).[1]
-
Critical Control: All solid handling must occur inside a certified chemical fume hood to prevent inhalation of micro-particulates.
-
Glove Protocol: Double-gloving is mandatory when solubilizing this compound in halogenated solvents (e.g., Dichloromethane).
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the "Why." The safety profile of this compound is derived from its functional groups and GHS classification data for analogous thiazole esters.
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] | Do not touch face/mouth. Wash hands immediately after doffing gloves. |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | Direct contact causes dermatitis. Barrier protection is non-negotiable. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Dust can cause corneal abrasion and chemical burns. |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[1][2] | High Risk: Inhalation of fine dust during weighing. |
Scientist's Note: Thiazole derivatives can exhibit sensitizing properties (H317) even if not explicitly listed on the SDS for this specific CAS. Always handle as a potential sensitizer.
The PPE Matrix
This protocol uses a "Defense in Depth" strategy. Do not rely on a single barrier.
A. Personal Protective Equipment Standards
| Body Zone | Standard PPE | Enhanced PPE (Synthesis/Scale-up) | Technical Rationale |
| Ocular | Safety Glasses (ANSI Z87.1) with side shields.[4][5] | Chemical Splash Goggles.[4][6] | Glasses protect against impact; goggles seal against airborne dust and splashes. |
| Hand (Inner) | Nitrile (4 mil / 0.1mm). | Nitrile (4 mil). | The inner glove protects skin during doffing of the outer glove. |
| Hand (Outer) | Nitrile (4 mil). | Laminate / Silver Shield (if using DCM/THF). | The "Trojan Horse" Effect: Solvents like DCM permeate nitrile in <2 mins, carrying the thiazole through to your skin. |
| Respiratory | Fume Hood (Face velocity: 100 fpm). | N95/P100 Respirator (only if hood unavailable). | Engineering controls (Hood) are superior to PPE. Respirators require fit-testing. |
| Body | Lab Coat (Cotton/Poly blend). | Chemical-Resistant Apron (Tyvek/PVC). | Cotton absorbs spills; chemically resistant aprons deflect them. |
Operational Workflow: Step-by-Step
This workflow is designed to minimize static discharge and aerosolization, the two primary risks when handling fine organic powders.
Phase 1: Preparation & Weighing
-
Static Control: Thiazole esters are often crystalline solids prone to static charge. Use an ionizing bar or anti-static gun inside the balance enclosure.
-
Taring: Place the receiving vessel (flask/vial) on the balance inside the fume hood.
-
Transfer: Use a disposable spatula. Do not pour from the source bottle. Transfer small amounts to avoid "dust clouds."
-
Decontamination: Wipe the exterior of the source bottle and the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) immediately after weighing.
Phase 2: Solubilization (Critical Step)
-
Risk: Once dissolved, the chemical bypasses the "dust" hazard but gains the ability to penetrate skin via the solvent.
-
Protocol:
-
Clamp the reaction vessel securely.
-
Add solvent (e.g., Methanol, DCM, DMF) slowly down the side of the flask to wash down adherent powder.
-
Stop: Check your outer gloves. If you splashed solvent, change them immediately.
-
Phase 3: Reaction Monitoring
-
TLC/HPLC Sampling: When taking aliquots, use long-needle syringes to keep hands outside the vertical plane of the reaction vessel.
-
Waste: Dispose of TLC capillaries in a sharps container immediately; do not leave them on the bench.
Visualized Workflow (DOT Diagram)
The following diagram illustrates the safe handling lifecycle, emphasizing the decision points for PPE escalation.
Figure 1: Operational lifecycle and PPE decision logic based on solvent compatibility.
Emergency Response Protocols
A. Accidental Spills (Solid)
-
Alert: Notify nearby personnel.
-
PPE: Don goggles and N95 respirator (if spill is outside hood).
-
Contain: Cover spill with wet paper towels (to prevent dust dispersion).
-
Clean: Scoop up wet material into a hazardous waste bag. Wipe area with soap and water.[1][3][4][5][7][8][9][10]
B. Exposure First Aid[7][8][10]
-
Eye Contact: Flush immediately with water for 15 minutes .[3][7][8] Hold eyelids open. Seek medical attention (ophthalmologist).
-
Skin Contact: Remove contaminated clothing.[3][4][5][7][8] Wash skin with soap and copious water.[1][3][4][5][7][8][9][10] Do not use organic solvents (ethanol/acetone) to wash skin; this drives the chemical deeper.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).
Disposal & Environmental Compliance
This compound contains Nitrogen and Sulfur. It must not be released into drains.[4][6][9]
-
Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical in "Hazardous Solid Waste" drums.
-
Liquid Waste:
-
If dissolved in DCM/Chloroform
Halogenated Organic Waste . -
If dissolved in Methanol/Acetone
Non-Halogenated Organic Waste .
-
-
Labeling: Clearly label waste tags with the full chemical name. Do not use abbreviations (e.g., write "Thiazole ester," not "MTC").
References
-
National Institutes of Health (PubChem). 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid (Analogous Safety Data). Retrieved from
-
Fisher Scientific. Safety Data Sheet: 1,3-Thiazole-2-carboxylic acid.[1] Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | C11H9NO3S | CID 43156462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. media.adeo.com [media.adeo.com]
- 7. fishersci.com [fishersci.com]
- 8. villacrop.co.za [villacrop.co.za]
- 9. api.henkeldx.com [api.henkeldx.com]
- 10. docs.aatbio.com [docs.aatbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
